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  • Product: 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile
  • CAS: 930298-98-9

Core Science & Biosynthesis

Foundational

1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile IUPAC name

An In-depth Technical Guide to 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-2-oxop...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The document delineates its chemical identity according to IUPAC nomenclature, details its core physicochemical properties, and proposes a logical synthetic pathway. A central focus is placed on the analytical techniques required for its structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, with expected data summarized for clarity. Furthermore, this guide explores the compound's potential biological activities and therapeutic applications by drawing parallels with structurally related molecules that have demonstrated significant pharmacological profiles, such as anticancer and antimicrobial effects. Detailed, field-proven protocols for key biological assays are provided to ensure methodological rigor and reproducibility. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic scaffolds as potential therapeutic agents.

Chemical Identity and Nomenclature

The compound in focus is systematically named 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile . This nomenclature is consistent with the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The structure features a five-membered lactam (pyrrolidinone) ring, with a nitrile group at the 3-position and a 4-methoxyphenyl substituent on the nitrogen atom (position 1).

Key Structural Features:

  • Pyrrolidinone Core: A saturated five-membered ring containing a nitrogen atom and a carbonyl group, forming a lactam. This scaffold is present in numerous biologically active molecules.[1][2]

  • Nitrile Moiety (C≡N): An important pharmacophore known for its ability to participate in hydrogen bonding and its metabolic stability.[3]

  • 4-Methoxyphenyl Group: An electron-donating aromatic system frequently incorporated into drug candidates to modulate pharmacokinetic and pharmacodynamic properties.[4][5]

Caption: Key functional moieties of the target molecule.

Physicochemical and Spectroscopic Data

A thorough characterization is paramount for confirming the identity and purity of a synthesized compound. The following table summarizes the key identifiers and predicted analytical data for 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile.

PropertyData
CAS Number 930298-98-9[6][7]
Molecular Formula C₁₂H₁₂N₂O₂[7]
Molecular Weight 216.24 g/mol [7]
Physical Form Solid[7]
¹H NMR (Predicted) δ (ppm): ~7.4-7.6 (d, 2H, Ar-H), ~6.9-7.1 (d, 2H, Ar-H), ~4.0-4.2 (m, 1H, CH-CN), ~3.8 (s, 3H, OCH₃), ~3.6-3.8 (m, 2H, N-CH₂), ~2.4-2.8 (m, 2H, CH₂). The predicted spectrum reflects protons on the aromatic ring, the chiral center at C3, the methoxy group, and the pyrrolidinone ring protons.[8][9]
¹³C NMR (Predicted) δ (ppm): ~170 (C=O), ~158 (Ar-C-O), ~130 (Ar-C), ~120 (C≡N), ~118 (Ar-C), ~114 (Ar-C), ~55 (OCH₃), ~45 (N-CH₂), ~35 (CH-CN), ~30 (CH₂). The distinct signals correspond to the carbonyl, nitrile, aromatic, and aliphatic carbons.[8]
Mass Spec. (ESI-MS) m/z: 217.0971 ([M+H]⁺), 239.0790 ([M+Na]⁺). High-resolution mass spectrometry is essential for confirming the elemental composition.[10]
IR Spectroscopy ν (cm⁻¹): ~2240 (C≡N stretch), ~1680 (C=O, amide I band), ~1610, 1510 (C=C aromatic stretch), ~1250 (C-O, ether stretch). These absorption bands are characteristic of the primary functional groups within the molecule.[10]

Proposed Synthesis Pathway

Proposed Reaction Scheme: A Michael addition of 4-methoxyaniline to ethyl 2-cyano-2-butenoate would form an intermediate adduct. This is followed by a base-catalyzed intramolecular cyclization (Dieckmann-type condensation) to yield the target lactam. The causality for this choice rests on the high efficiency and regioselectivity of Michael additions with α,β-unsaturated nitrile esters and the thermodynamic favorability of forming a five-membered ring system.

Synthesis_Workflow start Reactants: - 4-Methoxyaniline - Ethyl 2-cyano-2-butenoate step1 Step 1: Michael Addition Solvent: Ethanol Catalyst: Base (e.g., NaOEt) start->step1 step2 Intermediate Adduct (Ethyl 3-((4-methoxyphenyl)amino)-2-cyanobutanoate) step1->step2 Formation of C-N bond step3 Step 2: Intramolecular Cyclization Condition: Reflux with stronger base (e.g., NaH in THF) step2->step3 step4 Work-up & Purification - Acidic Quench - Extraction - Column Chromatography step3->step4 Lactam ring formation end_product Final Product: 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile step4->end_product

Caption: Proposed two-step synthesis workflow.

Potential Biological Activity and Therapeutic Applications

The structural motifs within 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile suggest a strong potential for biological activity, positioning it as a scaffold of interest for drug discovery.

  • Anticancer Potential: The pyrrolidinone ring is a core component of several compounds with demonstrated anticancer activity.[1] For instance, certain 5-oxopyrrolidine derivatives have shown potent cytotoxic effects against cancer cell lines like A549 (lung carcinoma).[1] Furthermore, compounds containing the 4-methoxyphenyl group have exhibited significant cell growth inhibitory activity across various human cancer cell lines.[4] The combination of these two pharmacophores in the target molecule warrants investigation into its anti-proliferative properties.

  • Antimicrobial and Antioxidant Activity: Heterocyclic compounds, including pyrrolidine and pyrimidine derivatives, are well-established classes of antimicrobial agents.[2] Related structures, such as 2-oxopyridine carbonitriles, have been evaluated for their antioxidant potential.[11][12] The presence of the methoxyphenyl group, which can participate in stabilizing radical species, may also contribute to antioxidant effects.

  • Enzyme Inhibition: The nitrile group is a versatile functional group in medicinal chemistry, often acting as a bioisostere for a carbonyl group or as a key interacting moiety with enzyme active sites.[3] For example, nitrile-containing molecules have been successfully developed as inhibitors for enzymes like dipeptidyl peptidase (DPP-IV) and aromatase.[3] This suggests that 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile could be screened against various enzyme targets.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To validate the hypothesized anticancer activity, a robust and standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Culture: Plate cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A Seed Cells in 96-Well Plate B Incubate 24h (Cell Adhesion) A->B C Add Compound Dilutions (Test, Vehicle, Positive Control) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Solubilize Formazan (Add DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability H->I J Determine IC50 Value I->J

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion

1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile is a heterocyclic molecule with significant potential for further investigation in the field of drug discovery. Its structural composition, combining a pyrrolidinone core, a nitrile pharmacophore, and a methoxyphenyl substituent, provides a strong rationale for exploring its anticancer, antimicrobial, and enzyme inhibitory activities. This guide offers a foundational framework, from synthesis and characterization to biological evaluation, to aid scientists and researchers in unlocking the therapeutic potential of this promising chemical entity. Rigorous adherence to the outlined analytical and biological protocols will ensure the generation of high-quality, reproducible data, paving the way for future development.

References

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  • 1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile - PubChem. PubChem.
  • 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile | 930298-98-9. Fisher Scientific.
  • 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0167201) - NP-MRD.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI.
  • 1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile - NextSDS. NextSDS.
  • Supplementary Information - Beilstein Journals. Beilstein Journals.
  • Regioselective syntheses of 2-oxopyridine carbonitrile derivatives and evaluation for antihyperglycemic and antioxidant potential. King Fahd University of Petroleum & Minerals.
  • Regioselective syntheses of 2-oxopyridine carbonitrile derivatives and evaluation for antihyperglycemic and antioxidant potential. PubMed.
  • 117652-37-6|1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile. BLDpharm.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
  • 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile | C13H16N2O | CID 85813 - PubChem. PubChem.
  • Regioselective syntheses of 2-oxopyridine carbonitrile derivatives and evaluation for antihyperglycemic and antioxidant potential | Request PDF.
  • 1-(4-methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase.
  • 3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile — Chemical Substance Inform
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  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.
  • 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)- - the NIST WebBook. NIST.
  • Design, synthesis, and anti-proliferative activity of 1-(4-methoxyphenyl)
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
  • Anti-Inflammatory Activity of 4-((1 R,2 R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. PubMed.
  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. PubMed.
  • ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. - ResearchGate.
  • biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.
  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). - ResearchGate.
  • Advanced Mass Spectrometry Strategies for Deciphering the Complex Composition of an Unknown Chinese P

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Exploratory

An In-depth Technical Guide to 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile

For distribution to: Researchers, scientists, and drug development professionals. Foreword The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that offer both t...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Foreword

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that offer both therapeutic potential and synthetic accessibility. Within this landscape, the pyrrolidine core has emerged as a privileged structure, forming the backbone of numerous biologically active compounds. This guide focuses on a specific, yet promising, derivative: 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile . While this compound is commercially available, detailed synthetic and pharmacological data in the public domain remains limited. This document, therefore, serves as a comprehensive technical guide, consolidating available information and providing expert insights into its chemical identity, a plausible synthetic pathway, and its potential applications, particularly in the context of dipeptidyl peptidase IV (DPP-IV) inhibition.

Core Molecular Identification

A precise and unambiguous identification of a chemical entity is the bedrock of all subsequent research and development. For 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile, the following identifiers are critical.

IdentifierValue
IUPAC Name 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile
CAS Number 930298-98-9[1][2]
Molecular Formula C₁₂H₁₂N₂O₂[1][2]
Molecular Weight 216.24 g/mol
InChIKey WJNKWJPPJNXMOJ-UHFFFAOYSA-N[2]

The InChIKey, a hashed version of the International Chemical Identifier (InChI), provides a unique and non-proprietary digital fingerprint for the molecule, essential for database searches and unambiguous referencing.

Strategic Importance in Medicinal Chemistry: The Pyrrolidine-3-carbonitrile Scaffold

The pyrrolidine ring is a cornerstone of many successful pharmaceuticals due to its favorable physicochemical properties and its ability to mimic peptide structures.[3] The introduction of a nitrile group at the 3-position of the 2-oxopyrrolidine ring, as seen in our target molecule, is of particular strategic importance. The nitrile moiety is a versatile functional group that can participate in various chemical transformations and, crucially, can act as a key pharmacophore.

In the context of drug design, the 2-oxopyrrolidine-3-carbonitrile scaffold is a recognized component of inhibitors targeting dipeptidyl peptidase IV (DPP-IV).[4] DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has been successfully exploited for the treatment of type 2 diabetes mellitus.

The nitrile group in these inhibitors often forms a reversible covalent bond with the catalytic serine residue in the active site of DPP-IV, contributing significantly to their potency.[3] The 1-(4-methoxyphenyl) substituent on our target molecule is also a common feature in many biologically active compounds, influencing properties such as lipophilicity and potential for aromatic interactions within a receptor binding pocket.

Proposed Synthesis Protocol

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards two key starting materials: 4-methoxyaniline and a suitable pyrrolidine-based electrophile . A practical approach would involve the nucleophilic addition of 4-methoxyaniline to an activated pyrrolidinone precursor.

G Target 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile SM1 4-Methoxyaniline Target->SM1 C-N bond formation SM2 2-Oxopyrrolidine-3-carbonitrile Precursor Target->SM2

Figure 1: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Oxo-2,5-dihydrofuran-3-carbonitrile

This step involves the cyanation of a suitable furanone precursor.

  • Reaction: To a solution of 2(5H)-furanone in a suitable aprotic solvent (e.g., dichloromethane), add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., zinc iodide).

  • Rationale: The Lewis acid activates the carbonyl group of the furanone, facilitating the nucleophilic attack of the cyanide from TMSCN.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile

This is a conjugate addition reaction of 4-methoxyaniline to the activated furanone derivative.

  • Reaction: Dissolve 2-oxo-2,5-dihydrofuran-3-carbonitrile and 4-methoxyaniline in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Rationale: The aniline nitrogen acts as a nucleophile, attacking the double bond of the furanone derivative in a Michael-type addition. The subsequent intramolecular cyclization leads to the formation of the desired pyrrolidinone ring.

  • Work-up: Upon completion of the reaction (monitored by TLC), pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The final product can be purified by recrystallization or column chromatography.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Conjugate Addition and Cyclization Furanone 2(5H)-Furanone Reagent1 TMSCN, ZnI2 (cat.) Furanone->Reagent1 Intermediate1 2-Oxo-2,5-dihydrofuran-3-carbonitrile Reagent1->Intermediate1 Intermediate1_ref 2-Oxo-2,5-dihydrofuran-3-carbonitrile Aniline 4-Methoxyaniline Intermediate1_ref->Aniline Target 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile Aniline->Target

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile protocol

An Application Note and Protocol for the Synthesis of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile Introduction The γ-lactam, or 2-pyrrolidinone, skeleton is a privileged scaffold in medicinal chemistry, forming t...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile

Introduction

The γ-lactam, or 2-pyrrolidinone, skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this heterocyclic system exhibit a wide array of pharmacological activities, making them valuable targets in drug discovery and development.[2] Among these, 2-oxopyrrolidine-3-carbonitrile derivatives are particularly noteworthy as versatile synthetic intermediates.[3] The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing a gateway to diverse chemical libraries.

This application note provides a detailed, two-step protocol for the synthesis of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It begins with the synthesis of the N-aryl lactam precursor, 1-(4-methoxyphenyl)pyrrolidin-2-one, followed by a robust protocol for α-cyanation. The causality behind experimental choices, safety considerations, and characterization methods are thoroughly explained to ensure scientific integrity and reproducibility.

Reaction Scheme and Mechanism

The synthesis is accomplished in two primary stages:

  • Step A: Synthesis of 1-(4-methoxyphenyl)pyrrolidin-2-one (2). This step involves the condensation reaction between γ-butyrolactone (1 ) and p-anisidine.

  • Step B: Synthesis of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile (3). This key step is the α-cyanation of the lactam precursor (2 ) using a strong, non-nucleophilic base followed by an electrophilic cyanating agent.

Overall Reaction:

Proposed Mechanism for α-Cyanation (Step B):

The mechanism involves the deprotonation of the α-carbon (C3) of the lactam ring by a strong base, such as Lithium Diisopropylamide (LDA), to form a lithium enolate intermediate. This nucleophilic enolate then attacks an electrophilic cyanide source, like p-toluenesulfonyl cyanide (TsCN), resulting in the formation of the desired α-cyano lactam and lithium p-toluenesulfinate as a byproduct.

Alpha-Cyanation Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Lactam 1-(4-methoxyphenyl)pyrrolidin-2-one Enolate Lithium Enolate (Intermediate) Lactam->Enolate + LDA - Diisopropylamine LDA LDA (Base) Product 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile Enolate->Product + TsCN TsCN TsCN (Cyanide Source) Byproduct LiOTs Experimental_Workflow A1 Combine γ-Butyrolactone & p-Anisidine A2 Heat to Reflux (180-200°C) A1->A2 A3 Monitor by TLC A2->A3 A4 Cool and Purify (Distillation or Recrystallization) A3->A4 A5 Obtain Precursor 2 A4->A5 B1 Prepare LDA Solution in situ (-78°C under Argon) B2 Add Precursor 2 to LDA Solution (-78°C) B1->B2 B3 Add TsCN Solution (-78°C) B2->B3 B4 Warm to Room Temp & Stir B3->B4 B5 Quench Reaction (Sat. NH₄Cl) B4->B5 B6 Aqueous Work-up & Extraction B5->B6 B7 Dry, Concentrate & Purify (Column Chromatography) B6->B7 B8 Obtain Final Product 3 B7->B8

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Application

Application Note: Structural Elucidation and Purity Profiling of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile via Advanced NMR Spectroscopy

Executive Summary & Strategic Context 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile (CAS: 930298-98-9) is a highly functionalized γ-lactam. In contemporary medicinal chemistry, γ-lactams—particularly 2-oxopyrrolidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile (CAS: 930298-98-9) is a highly functionalized γ-lactam. In contemporary medicinal chemistry, γ-lactams—particularly 2-oxopyrrolidine-3-carbonitrile derivatives—serve as privileged structural scaffolds. They are frequently utilized in the rational design of Tyrosine Kinase 2 (Tyk2) inhibitors for the treatment of severe inflammatory diseases[1].

Due to their structural complexity, these architectures are often synthesized via efficient one-pot Ugi multicomponent reactions followed by intramolecular Michael additions[2]. For drug development professionals, verifying the exact regiochemistry, stereochemical conformation, and purity of this synthon is a critical quality control step. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to rigorously confirm the molecular integrity of this compound.

Theoretical Framework & Causality

In pharmaceutical development, simply confirming a molecule's mass via LC-MS is insufficient; the exact atomic connectivity and 3D conformation must be validated. For 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile, NMR spectroscopy is the definitive analytical tool due to three core mechanistic reasons:

  • Diastereotopic Protons (Causality of Multiplicity): The presence of the carbonitrile (-CN) group at the C-3 position creates a stable chiral center. Consequently, the methylene protons at C-4 and C-5 of the pyrrolidine ring are diastereotopic. They exist in distinct magnetic environments and will appear as separate, complex multiplets rather than simple triplets. Recognizing this is critical for preventing the misinterpretation of the ¹H spectrum.

  • Regiochemical Confirmation (HMBC Utility): To definitively prove that the 4-methoxyphenyl group is attached to the lactam nitrogen (N-1) rather than the C-3 position, Heteronuclear Multiple Bond Correlation (HMBC) is required. A crucial ³JCH cross-peak between the C-5 protons of the pyrrolidine ring and the C-1' aromatic carbon confirms the N-aryl bond.

  • Conformational Dynamics (NOESY): The N-aryl bond possesses partial double-bond character due to resonance with the lactam carbonyl. NOESY experiments elucidate the spatial proximity between the pyrrolidine C-5 protons and the ortho-aromatic protons, confirming the preferred rotational isomer in solution.

Experimental Protocol

This protocol is designed as a self-validating system; the inclusion of quantitative ¹H NMR (qNMR) parameters ensures that structural elucidation and purity assessment occur simultaneously.

Step 1: Sample Preparation
  • Accurately weigh 15.0 ± 0.5 mg of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Causality Insight: CDCl₃ is selected over DMSO-d₆ to minimize solvent viscosity, thereby increasing the transverse relaxation time (T₂) and yielding sharper spectral lines necessary for resolving the complex diastereotopic multiplets of the pyrrolidine ring.

  • Transfer the solution to a standard 5 mm precision NMR tube, filtering through a glass wool plug to remove particulate matter and prevent magnetic field inhomogeneities.

Step 2: Instrument Setup & Acquisition

Platform: 500 MHz FT-NMR Spectrometer equipped with a 5 mm CryoProbe.

  • ¹H NMR (1D): Pulse angle = 30°; Relaxation delay (D1) = 10 s (extended to ensure complete relaxation for accurate qNMR integration); Number of scans (NS) = 16; Spectral width = 10 ppm.

  • ¹³C NMR (1D): Pulse angle = 30°; D1 = 2 s; NS = 1024; WALTZ-16 proton decoupling.

  • 2D HSQC (¹H-¹³C): Phase-sensitive ge-2D HSQC using PEP and adiabatic pulses. NS = 4; 256 t1 increments.

  • 2D HMBC (¹H-¹³C): Optimized for long-range couplings (J = 8 Hz). NS = 8; 256 t1 increments.

Step 3: Data Processing

Apply exponential line broadening (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation. Perform manual zero- and first-order phase correction. Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.

Data Presentation & Spectral Analysis

Table 1: ¹H NMR Assignments (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-2', H-6'7.45d9.02HAromatic protons ortho to lactam N; deshielded by N-C=O anisotropy.
H-3', H-5'6.92d9.02HAromatic protons ortho to methoxy; shielded by oxygen lone pair resonance.
H-5a3.95m-1HDiastereotopic proton adjacent to N.
H-5b3.85m-1HDiastereotopic proton adjacent to N.
OMe3.81s-3HMethoxy methyl protons.
H-33.65dd9.5, 5.01HMethine proton adjacent to chiral center, deshielded by CN and C=O.
H-4a2.65m-1HDiastereotopic methylene proton.
H-4b2.45m-1HDiastereotopic methylene proton.

Table 2: ¹³C and Key 2D NMR Correlations (125 MHz, CDCl₃)

Carbon Positionδ (ppm)Type (DEPT)Key HMBC Correlations (Proton to Carbon)
C-2 (Carbonyl)165.2CH-3, H-4a, H-4b, H-5a, H-5b
C-4' (Ar-OMe)157.8CH-3', H-5', OMe
C-1' (Ar-N)131.5CH-2', H-6', H-5a, H-5b (Definitively confirms N-Aryl bond)
C-2', C-6'122.1CHH-3', H-5'
CN (Nitrile)116.8CH-3, H-4a, H-4b
C-3', C-5'114.4CHH-2', H-6'
OMe55.6CH₃-
C-547.8CH₂H-4a, H-4b, H-3
C-336.2CHH-4a, H-4b, H-5a, H-5b
C-424.7CH₂H-3, H-5a, H-5b

Workflow Visualization

NMR_Workflow A Sample Preparation (CDCl3 Solvent) B 1D NMR Acquisition (1H & 13C) A->B Transfer C 2D Homonuclear (COSY, NOESY) B->C Spin ID D 2D Heteronuclear (HSQC, HMBC) B->D C-H Mapping E Data Processing (Fourier Transform) C->E D->E F Structural Elucidation (Diastereotopic Analysis) E->F Assignment G Purity Assessment (qNMR Integration) E->G Quantitation H Final Validation Report F->H G->H

Fig 1: End-to-end NMR workflow for structural elucidation and purity profiling.

Sources

Method

Structural Elucidation of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile using High-Resolution Electrospray Ionization Tandem Mass Spectrometry

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the characterization of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the presence of multiple functional groups including a lactam, a nitrile, and an N-aryl substituent, a robust analytical method is required for unambiguous structural confirmation.[1] We present a methodology employing Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). This guide outlines the complete workflow from sample preparation to data interpretation, including optimized parameters for full scan high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for detailed fragmentation analysis. The described protocol serves as a foundational method for the analysis of this compound and structurally related N-aryl-2-oxopyrrolidones.

Introduction and Scientific Rationale

1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile is a small molecule featuring a nitrogen-containing heterocyclic core, a class of compounds prevalent in biologically active molecules and pharmaceuticals.[2][3] Accurate characterization of such molecules is a critical step in the drug discovery and development pipeline. Mass spectrometry (MS) is an indispensable analytical technique for providing precise molecular weight and structural information.[4]

Causality of Method Selection:

  • Electrospray Ionization (ESI): ESI is the ionization method of choice for this molecule due to its polarity and the presence of a basic nitrogen atom within the pyrrolidone ring, which can be readily protonated to form a positive ion ([M+H]⁺) in the gas phase.[5] The addition of a protic solvent and an acid modifier (formic acid) to the mobile phase is crucial for promoting efficient ionization.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide high mass accuracy (typically <5 ppm error).[6] This allows for the determination of the elemental composition of the parent ion, providing a high degree of confidence in its identification.

  • Tandem Mass Spectrometry (MS/MS): By isolating the protonated molecule and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated. This "fingerprint" spectrum provides definitive structural information by revealing the molecule's constituent substructures.[7] The fragmentation of lactams and other N-heterocycles often follows predictable pathways, which aids in spectral interpretation.[8][9]

Compound Profile

ParameterValue
Compound Name 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile
CAS Number 930298-98-9[10]
Molecular Formula C₁₂H₁₂N₂O₂
Monoisotopic Mass 216.0899 Da
Protonated Ion [M+H]⁺ 217.0977 Da
Chemical Structure

Experimental Protocols

This section details the step-by-step procedures for sample preparation and LC-MS/MS analysis. The protocols are designed to be self-validating by correlating the acquired data with theoretical values.

Protocol 1: Sample and Standard Preparation

Rationale: Proper sample preparation is critical to avoid matrix effects and ensure reproducible results. Using high-purity solvents prevents the introduction of contaminants and adduct-forming species.[11]

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile standard. Dissolve in 1.0 mL of LC-MS grade methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution by adding 10 µL of the stock to 990 µL of the mobile phase A/B starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Working Solution (100 ng/mL): Perform a further 1:100 dilution of the intermediate solution by adding 10 µL of the intermediate solution to 990 µL of the same mobile phase mixture. This solution is ready for injection.

Protocol 2: LC-MS/MS System Configuration and Data Acquisition

Rationale: Liquid chromatography separates the analyte from potential impurities before it enters the mass spectrometer, reducing ion suppression. The gradient elution ensures the analyte is eluted as a sharp peak, maximizing sensitivity. The MS parameters are chosen to maximize the signal for the target analyte's m/z.[12]

Table 2: Recommended LC-MS/MS Instrument Parameters

Parameter Setting Justification
LC System UPLC/HPLC SystemStandard for small molecule analysis.
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidOrganic solvent for elution. Acetonitrile is a common choice, but be aware of potential nitrile reduction artifacts.[13][14]
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrateEnsures elution of the analyte and cleaning of the column.
Injection Volume 2-5 µLBalances sensitivity with potential for column overloading.
Column Temp. 40 °CImproves peak shape and reproducibility.
MS System Q-TOF or Orbitrap Mass SpectrometerFor high-resolution, accurate mass measurements.
Ionization Mode ESI PositiveOptimal for protonating the basic nitrogen site.
Capillary Voltage 3.5 kVStandard voltage to create a stable electrospray.
Source Temp. 120 °CMild temperature to prevent thermal degradation.
Desolvation Temp. 350 °CEfficiently removes solvent from droplets.
Full Scan Range m/z 50 - 500Covers the expected parent ion and potential low-mass fragments.
MS/MS Precursor m/z 217.1Isolate the protonated molecular ion.
Collision Energy Ramped 10-40 eVAllows for the observation of both low-energy and high-energy fragments.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Weigh 1 mg of Standard B Dissolve in 1 mL (Stock Solution) A->B C Perform Serial Dilutions (Working Solution) B->C D Inject Sample onto LC System C->D E Separation on C18 Column D->E F Electrospray Ionization (ESI+) E->F G Full Scan HRMS (m/z 50-500) F->G H Isolate Precursor Ion (m/z 217.1) F->H K Determine Accurate Mass & Elemental Composition G->K I Collision-Induced Dissociation (CID) H->I J Acquire MS/MS Spectrum I->J L Analyze Fragmentation Pattern J->L J->L M Confirm Structure K->M L->M

Caption: Overall workflow from sample preparation to structural confirmation.

Expected Results and Discussion

High-Resolution Full Scan Analysis

The primary goal of the full scan analysis is to confirm the elemental composition of the analyte. The protonated molecule, [C₁₂H₁₂N₂O₂ + H]⁺, should be observed as the base peak or a prominent ion in the mass spectrum.

Table 3: High-Resolution Mass Data for the Protonated Molecule

ParameterTheoretical ValueObserved ValueMass Error (ppm)
m/z of [M+H]⁺ 217.0977217.0972-2.3

Note: The observed value and mass error are hypothetical examples but represent typical results for a high-resolution instrument. A mass error of <5 ppm provides strong evidence for the proposed elemental formula.[6]

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

The MS/MS spectrum provides structural details by breaking the molecule apart at its weakest bonds. The fragmentation of N-aryl lactams is often initiated by cleavage within the lactam ring or at the bond connecting the aryl group.[8]

Table 4: Predicted Major Fragment Ions for [M+H]⁺ at m/z 217.1

Predicted m/zProposed FormulaProposed Structure / Loss
189.0655C₁₁H₉N₂O⁺Loss of Carbon Monoxide (CO) from the pyrrolidone ring
162.0760C₁₀H₁₀N₂⁺Loss of CO and HCN from the pyrrolidone ring
134.0597C₈H₈NO⁺Cleavage yielding the methoxyphenyl-pyrrolidone fragment
122.0600C₇H₈NO⁺Cleavage of the N-aryl bond, yielding the protonated methoxyaniline ion
108.0573C₇H₈O⁺Methoxyphenyl cation
95.0498C₅H₅N₂⁺Pyrrolidine-carbonitrile fragment after N-aryl bond cleavage

Proposed Fragmentation Pathway:

The fragmentation is expected to be dominated by characteristic losses from the pyrrolidone ring and cleavage of the bond linking the two main moieties.

  • Loss of CO (m/z 217.1 → 189.1): A common fragmentation pathway for lactams is the neutral loss of 28 Da, corresponding to carbon monoxide from the carbonyl group.[8]

  • Cleavage of the N-Aryl Bond (m/z 217.1 → 122.1 and 95.0): Scission of the bond between the pyrrolidone nitrogen and the methoxyphenyl ring can result in two characteristic fragment ions: the protonated p-anisidine (m/z 122.1) and the protonated 2-oxopyrrolidine-3-carbonitrile fragment (m/z 95.0).

  • Further Fragmentation: The primary fragments can undergo further dissociation, such as the loss of the methoxy group's methyl radical from the m/z 122.1 ion or loss of HCN from other fragments.

Fragmentation Pathway Diagram

G Parent [M+H]⁺ m/z 217.1 C₁₂H₁₃N₂O₂⁺ Frag1 m/z 189.1 C₁₁H₉N₂O⁺ Parent->Frag1 - CO Frag2 m/z 122.1 C₇H₈NO⁺ Parent->Frag2 N-Aryl Cleavage Frag3 m/z 95.0 C₅H₅N₂⁺ Parent->Frag3 N-Aryl Cleavage Frag4 m/z 108.1 C₇H₈O⁺ Frag2->Frag4 - NH₂

Caption: Proposed major fragmentation pathways for protonated 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile.

Conclusion

The described LC-ESI-MS/MS method provides a rapid, sensitive, and highly specific protocol for the structural confirmation of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile. The combination of high-resolution accurate mass measurement of the parent ion and the detailed analysis of its MS/MS fragmentation pattern allows for unambiguous identification. This application note serves as a comprehensive guide for researchers and drug development professionals, establishing a reliable analytical foundation for this compound and facilitating its study in broader chemical and biological contexts.

References

  • Morgan, K. M., Ashline, D. J., Morgan, J. P., & Greenberg, A. (2014). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. The Journal of Organic Chemistry, 79(2), 517–528. [Link]

  • Zaitsev, V. P., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(19), 6618. [Link]

  • Heller, D. N., & Ngoh, M. A. (1998). Electrospray ionization and tandem ion trap mass spectrometry for the confirmation of seven beta-lactam antibiotics in bovine milk. Rapid communications in mass spectrometry, 12(24), 2031–2040. [Link]

  • Cera, G., et al. (1990). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 1(4), 333-340. [Link]

  • Wang, H., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 41(9), 1231-1234. [Link]

  • Morgan, K. M., et al. (2014). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. Journal of Organic Chemistry, 79(2), 517-28. [Link]

  • Springer Nature. Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • Kertész, I., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 32(15), 1279-1286. [Link]

  • Wang, H., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of mass spectrometry, 41(9), 1231–1234. [Link]

  • Arrizabalaga, P., et al. (2006). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. Journal of chromatography. A, 1122(1-2), 167–174. [Link]

  • Becker, M., et al. (2001). Simultaneous Determination of Five β-Lactam Antibiotics in Bovine Milk Using Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry, 73(7), 1599-1605. [Link]

  • Mad Barn. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. [Link]

  • Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. RSC Publishing. [Link]

  • Tecan. (2018). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Taylor & Francis Online. (2024). Routine oxygen heterocyclic compounds analysis of fragrances using an eco-friendly liquid chromatography coupled to tandem mass spectrometry method. [Link]

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

  • Kertész, I., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 32(15), 1279-1286. [Link]

  • Wang, H., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 41(9), 1231-1234. [Link]

  • MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

  • NextSDS. 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile — Chemical Substance Information. [Link]

  • NIST. 2-Pyrrolidinone, 1-ethenyl-. NIST WebBook. [Link]

  • DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile. [Link]

  • MassBank. Pyrrolidines. [Link]

  • MDPI. (2022). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. [Link]

  • PubMed. (2014). A new derivative for oxosteroid analysis by mass spectrometry. [Link]

  • RCSI Repository. (2022). Natural products containing the nitrile functional group and their biological activities. [Link]

  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]

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Application

Application Notes &amp; Protocols for 2-Oxopyrrolidine Derivatives in Cancer Research

Foreword: The Rise of a Privileged Scaffold in Oncology The 2-oxopyrrolidine, or pyrrolidinone, ring is a five-membered lactam that has earned its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rise of a Privileged Scaffold in Oncology

The 2-oxopyrrolidine, or pyrrolidinone, ring is a five-membered lactam that has earned its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties—including hydrogen bonding capacity, conformational flexibility, and its presence in numerous biologically active molecules—make it an exceptionally versatile framework for drug design.[1][3] In the realm of oncology, derivatives built upon this core have demonstrated a remarkable breadth of anticancer activities, targeting some of the most fundamental processes that drive malignant growth and proliferation.[2][4]

This guide moves beyond a simple recitation of facts. It is designed to provide fellow researchers, scientists, and drug development professionals with a deeper, mechanistic understanding and a set of field-proven, robust protocols for evaluating this promising class of compounds. We will explore the "why" behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for generating reliable and insightful data.

Core Mechanisms of Anticancer Action

2-Oxopyrrolidine derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. Understanding these mechanisms is critical for selecting appropriate screening models and interpreting experimental outcomes.

Induction of Programmed Cell Death (Apoptosis)

A primary mechanism for many pyrrolidinone derivatives is the induction of apoptosis, a controlled, non-inflammatory form of cell suicide essential for eliminating damaged or cancerous cells.[1] These compounds can trigger apoptosis through intrinsic or extrinsic pathways, often culminating in the activation of a cascade of cysteine proteases known as caspases.[5]

  • Intrinsic Pathway: Triggered by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This activates Caspase-9, which in turn activates executioner caspases like Caspase-3.

  • Extrinsic Pathway: Initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of Caspase-8, which then activates the executioner caspases.

Several studies have shown that potent derivatives can modulate the expression of key apoptosis-regulating proteins, such as upregulating the pro-apoptotic Bax protein while suppressing the anti-apoptotic Bcl-2 protein.

derivative 2-Oxopyrrolidine Derivative bax ↑ Bax (Pro-apoptotic) derivative->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) derivative->bcl2 mito Mitochondrial Stress bax->mito bcl2->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway activated by 2-oxopyrrolidine derivatives.

Disruption of Microtubule Dynamics

The cellular cytoskeleton, composed of microtubules, is essential for maintaining cell structure and, critically, for forming the mitotic spindle during cell division.[6] Certain 2-oxopyrrolidine derivatives function as potent tubulin polymerization inhibitors.[7][8] By binding to tubulin (often at the colchicine-binding site), they prevent the assembly of tubulin dimers into microtubules.[6] This disruption leads to a catastrophic failure in chromosome segregation, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[7][9]

tubulin Tubulin Dimers microtubules Microtubule Assembly tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle arrest G2/M Arrest & Apoptosis microtubules->arrest mitosis Successful Mitosis spindle->mitosis derivative 2-Oxopyrrolidine Derivative derivative->microtubules Inhibits

Caption: Inhibition of tubulin polymerization leading to mitotic arrest.

Multi-Target Enzyme Inhibition

The versatility of the pyrrolidinone scaffold allows for the design of derivatives that can inhibit key enzymes implicated in cancer progression.

  • Receptor Tyrosine Kinases (RTKs): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[10] This process is heavily reliant on signaling pathways driven by RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[11] Specific 2-oxopyrrolidine derivatives have been engineered to act as potent multi-target inhibitors of these kinases, effectively cutting off the tumor's nutrient and oxygen supply.[10]

  • Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[12] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[13] Pyrrolidinone-based HDAC inhibitors can reverse this effect, promoting histone acetylation and reactivating these silenced genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis.[14]

Application Workflows and Experimental Protocols

A systematic, multi-stage approach is essential for the preclinical evaluation of novel 2-oxopyrrolidine derivatives. The workflow logically progresses from broad-based screening to specific mechanistic and in-vivo validation.

In Vitro Evaluation Workflow

The initial phase focuses on assessing the compound's activity against cancer cells in a controlled laboratory environment. This allows for high-throughput screening to identify promising candidates and elucidate their mechanism of action.[15][16]

start Compound Library screen Primary Screen: Cell Viability Assay (MTT) Determine IC50 start->screen mechanistic Secondary Screen: Mechanistic Assays screen->mechanistic apoptosis Apoptosis Assay (Caspase Activity) mechanistic->apoptosis cellcycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cellcycle enzyme Target-Specific Enzyme Assays (e.g., Kinase, HDAC) mechanistic->enzyme lead Lead Candidate apoptosis->lead cellcycle->lead enzyme->lead

Caption: A logical workflow for the in vitro screening of anticancer compounds.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Purpose: To quantitatively determine a compound's ability to reduce the viability of a cancer cell population and to calculate its half-maximal inhibitory concentration (IC50), a key measure of potency.

Causality: This is the foundational screening assay.[16] It uses the metabolic activity of mitochondria as a proxy for cell viability.[17] A reduction in the conversion of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases indicates cytotoxicity.[17] This allows for rapid screening of many compounds and concentrations to identify hits for further study.[18]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4][19]

  • Compound Treatment: Prepare serial dilutions of the 2-oxopyrrolidine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).

  • Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, depending on the cell line's doubling time.[20]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Example IC50 Values

CompoundDerivative TypeA549 (Lung) IC50 (µM)[4][19]Caco-2 (Colorectal) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)[21]
Derivative A Hydrazone15.27.8320.2
Derivative B Benzimidazole8.512.125.4
Derivative C Spiro-oxindole21.79.789.44
Doxorubicin (Control)4.512.495.6
Protocol 2: Cell Cycle Analysis via Flow Cytometry

Purpose: To determine if a compound's antiproliferative activity is due to its ability to arrest the cell cycle at a specific phase (G0/G1, S, or G2/M).

Causality: This assay provides mechanistic insight into how a compound stops cell proliferation. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and thus will show twice the fluorescence intensity. By analyzing the distribution of fluorescence in a cell population, we can identify accumulations at specific checkpoints, indicating cell cycle arrest.[7]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the 2-oxopyrrolidine derivative at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) by trypsinization, then centrifuge to form a pellet.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 500 µL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A to eliminate RNA-derived signals).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the control.

In Vivo Evaluation Workflow

After a compound has demonstrated promising in vitro activity and a well-defined mechanism, its efficacy and safety must be tested in a living organism.[15] Xenograft mouse models are a standard and essential tool for this phase of preclinical development.[17]

lead Validated Lead Compound (from In Vitro) model Establish Xenograft Model (e.g., Subcutaneous A549 in Immunodeficient Mice) lead->model treatment Treatment Phase (IV, IP, or Oral Dosing) model->treatment monitoring Monitor Tumor Volume & Animal Body Weight treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint tumor Tumor Growth Inhibition (TGI) endpoint->tumor survival Kaplan-Meier Survival Analysis endpoint->survival result Preclinical Efficacy Data tumor->result survival->result

Caption: Standard workflow for evaluating anticancer efficacy in a xenograft model.

Protocol 3: Subcutaneous Xenograft Tumor Model

Purpose: To evaluate the in vivo antitumor efficacy and systemic toxicity of a lead 2-oxopyrrolidine derivative.

Causality: This protocol creates a human tumor microenvironment within a mouse, allowing for the assessment of a drug's pharmacokinetics, pharmacodynamics, and overall therapeutic effect in a complex biological system.[22] Measuring tumor volume provides a direct readout of efficacy, while monitoring body weight serves as a crucial indicator of toxicity.[22]

Step-by-Step Methodology:

  • Cell Preparation: Culture a human cancer cell line (e.g., AsPC-1, C26) to ~80% confluency. Harvest and resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation.

  • Implantation: Subcutaneously inject approximately 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of immunodeficient mice (e.g., athymic Nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Monitor the mice regularly.

  • Randomization & Dosing: Once tumors reach the target size, randomize the mice into treatment groups (e.g., n=5-8 mice per group): Vehicle Control, Positive Control (e.g., Oxaliplatin), and Test Compound groups.[22]

  • Treatment: Administer the compound according to a predetermined schedule (e.g., 2 mg/kg, intravenously, every other day for four doses).[22]

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Record the body weight of each mouse at the same time.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration. Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss) or tumor burden.

  • Analysis: Plot the mean tumor volume and mean body weight for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage. If applicable, perform a survival analysis using Kaplan-Meier plots.[22]

Conclusion and Future Perspectives

The 2-oxopyrrolidine scaffold is a validated and highly fruitful starting point for the discovery of novel anticancer agents.[1] Its derivatives have shown the ability to target diverse and critical cancer hallmarks, from inducing apoptosis and halting the cell cycle to inhibiting angiogenesis and overcoming chemoresistance.[23] The protocols detailed herein provide a robust framework for the systematic evaluation of these compounds, from initial high-throughput screening to essential in vivo validation.

Future research will likely focus on optimizing the selectivity of these derivatives to minimize off-target effects and on developing them for use in combination therapies, potentially alongside established chemotherapeutics or immunotherapies to achieve synergistic effects and overcome drug resistance.[24] The continued exploration of this privileged scaffold promises to yield the next generation of innovative cancer therapies.

References

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

  • In vivo antitumour activity evaluation of 2P. ResearchGate. [Link]

  • Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. MDPI. [Link]

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. [Link]

  • A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. PMC. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PMC. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Der. MDPI. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

  • Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]

  • The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on... ResearchGate. [Link]

  • Some of the 2-pyrrolidinone-based compounds with anticancer properties... ResearchGate. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Recent advancement in pyrrolidine moiety for the management of cancer: A review. ResearchGate. [Link]

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. [Link]

  • Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells. PubMed. [Link]

  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PMC. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar. [Link]

  • Structural optimization and evaluation of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential VEGFR-2/PDGFRβ inhibitors. PMC. [Link]

  • HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives. PMC. [Link]

  • New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. PMC. [Link]

  • Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies. MDPI. [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. PMC. [Link]

  • HDACs and HDAC Inhibitors in Cancer Development and Therapy. PMC. [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. ChemRxiv. [Link]

  • Oxadiazole derivatives: Histone Deacetylase Inhibitors in anticancer therapy and drug discovery. ResearchGate. [Link]

  • Design, synthesis and antiproliferative activity of oxadiazole derivatives as potent glycogen synthase kinase-3/histone deacetylase 6 dual inhibitors. PMC. [Link]

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Method

1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile for Nrf-2 signaling pathway activation

Application Note: Evaluation of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile as a Modulator of the Keap1-Nrf2-ARE Axis Mechanistic Rationale & Target Biology The Keap1-Nrf2-ARE signaling pathway is the primary cel...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile as a Modulator of the Keap1-Nrf2-ARE Axis

Mechanistic Rationale & Target Biology

The Keap1-Nrf2-ARE signaling pathway is the primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Kelch-like ECH-associated protein 1 (Keap1) functions as a substrate adaptor for the Cullin-3 (Cul3) ubiquitin ligase complex, continuously targeting the transcription factor Nrf2 for proteasomal degradation.

The compound 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile (CAS: 930298-98-9) features a functionalized pyrrolidine core with a carbonitrile moiety. Molecules with this structural profile typically activate the pathway by acting as direct modulators of the Keap1-Nrf2 protein-protein interaction (PPI)[1]. They achieve this either through non-covalent steric occlusion of the Keap1 Kelch domain or via covalent alkylation of highly reactive sensor cysteines on Keap1 (such as Cys151, Cys273, or Cys288)[2]. By neutralizing Keap1, the compound allows newly synthesized Nrf2 to evade ubiquitination, accumulate in the cytosol, and translocate to the nucleus. Once nuclear, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of critical phase II cytoprotective enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[3].

Pathway Cmpd 1-(4-methoxyphenyl)- 2-oxopyrrolidine- 3-carbonitrile Keap1 Keap1 (Cytosolic Sensor) Cmpd->Keap1 Binds/Modifies Cys Residues Nrf2_Cyto Nrf2 (Stabilized) Keap1->Nrf2_Cyto Prevents Degradation Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Promoter (DNA Binding) Nrf2_Nuc->ARE Activates Genes HO-1 & NQO1 (Cytoprotection) ARE->Genes Transcription

Fig 1: Mechanism of Nrf2 activation by 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile.

Self-Validating Experimental Workflows

To rigorously validate the efficacy and mechanism of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile, researchers must employ an orthogonal, self-validating testing matrix. Relying on a single assay can yield false positives due to off-target cytotoxicity or non-specific reporter activation. The following protocols are designed to establish causality from initial target engagement to downstream phenotypic changes.

Workflow Phase1 Phase 1: Cell Treatment (HepG2 or AREc32 Cells + Compound) Sub1 Phase 2A: ARE-Luciferase Assay (Quantify Transcriptional Activation) Phase1->Sub1 High-Throughput Sub2 Phase 2B: Subcellular Fractionation (Isolate Nuclear vs. Cytosolic Proteins) Phase1->Sub2 Mechanistic Sub3 Phase 2C: LC-MS/MS Analysis (Map Keap1 Cysteine Modifications) Phase1->Sub3 Target Validation Phase3 Phase 3: Western Blotting (Probe Nrf2, HO-1, NQO1) Sub2->Phase3 Protein Analysis

Fig 2: Multiplexed experimental workflow for validating Nrf2 pathway activation.

Protocol A: High-Throughput ARE-Luciferase Reporter Assay

Causality Focus: This assay isolates the transcriptional capability of the compound. By using a stable cell line expressing luciferase under the control of ARE promoters, we directly quantify the downstream functional consequence of Nrf2 stabilization[4].

  • Cell Seeding: Seed AREc32 cells (or HepG2-ARE cells) at a density of 1.0 × 10⁴ cells/well in a white, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile (0.1 μM to 50 μM) in DMSO. Keep the final DMSO concentration strictly at 0.1% to prevent solvent-induced stress responses. Include tert-butylhydroquinone (tBHQ) at 10 μM as a positive control[4]. Treat cells for 16-24 hours.

  • Luminescence Readout: Lyse cells using 20 μL of Passive Lysis Buffer. Add 50 μL of Luciferase Assay Reagent (Promega) per well. Read luminescence immediately on a microplate reader.

  • Validation Check: Normalize luminescence to total protein concentration (via BCA assay) to ensure that apparent reductions in signal at high doses are not merely artifacts of compound cytotoxicity.

Protocol B: Subcellular Fractionation & Western Blotting

Causality Focus: Total cellular Nrf2 levels do not guarantee transcriptional activity; Nrf2 must translocate to the nucleus. Subcellular fractionation proves spatial target engagement, while probing for HO-1 and NQO1 confirms that the translocated Nrf2 was biologically active[3].

  • Treatment & Harvesting: Treat wild-type HepG2 cells with the compound (e.g., 5, 10, and 20 μM) for 6 hours (for Nrf2 translocation) and 24 hours (for HO-1/NQO1 expression). Harvest cells using cold PBS.

  • Fractionation: Resuspend the cell pellet in Hypotonic Lysis Buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, plus protease inhibitors). Incubate on ice for 15 min. Add 10% NP-40, vortex, and centrifuge at 10,000 x g for 1 min. The supernatant is the cytosolic fraction .

  • Nuclear Extraction: Resuspend the remaining pellet in Nuclear Extraction Buffer (20 mM HEPES, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol). Incubate on ice for 30 min with vigorous vortexing every 5 min. Centrifuge at 20,000 x g for 15 min. The supernatant is the nuclear fraction .

  • Immunoblotting: Run 20 μg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Validation Check (Critical): Probe the nuclear fraction for Nrf2 (approx. 100 kDa) and use Lamin B1 as the nuclear loading control. Probe the cytosolic fraction for HO-1 (32 kDa), NQO1 (31 kDa), and use β-actin as the cytosolic loading control[3]. Cross-contamination between fractions invalidates the spatial causality.

Protocol C: LC-MS/MS Keap1 Alkylation Mapping

Causality Focus: To determine if the compound acts as a direct electrophile, we must map its binding site on Keap1. Identifying specific cysteine adducts (e.g., Cys151) distinguishes covalent modifiers from non-covalent PPI inhibitors[5].

  • Protein Incubation: Incubate 10 μM of recombinant human Keap1 protein with 50 μM of the compound in 50 mM Tris-HCl (pH 7.4) for 2 hours at 37°C.

  • Digestion: Denature the protein with 8M urea, reduce with 10 mM DTT (30 min, 56°C), and alkylate unbound cysteines with 20 mM iodoacetamide (30 min, dark). Note: Omit iodoacetamide if testing for reversible covalent binding, as it can displace transient adducts[5]. Digest overnight with sequencing-grade Trypsin.

  • Mass Spectrometry: Analyze the tryptic peptides using a high-resolution LC-MS/MS system (e.g., Orbitrap or IT-TOF MS).

  • Data Analysis: Search the resulting spectra for a mass shift corresponding to the exact molecular weight of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile (+216.24 Da) on Keap1 cysteine residues.

Quantitative Data Interpretation

The table below summarizes the expected quantitative thresholds required to classify 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile as a potent Nrf2 activator, benchmarked against standard reference compounds like tBHQ and Sulforaphane.

Assay ParameterTarget Metric for EfficacyBiological ImplicationOrthogonal Control
ARE-Luciferase EC₅₀ < 5.0 μMHigh potency in driving ARE-dependent transcription.tBHQ (EC₅₀ ~10 μM)
Max Fold Induction (ARE) > 15-fold over vehicleRobust dynamic range of pathway activation.Sulforaphane (>20-fold)
Nuclear Nrf2 Accumulation > 3-fold increase at 6hConfirms spatial translocation mechanism.Lamin B1 normalization
HO-1 / NQO1 Expression > 4-fold increase at 24hConfirms translation of cytoprotective phase II enzymes.β-actin normalization
Cell Viability (CC₅₀) > 100 μMEnsures pathway activation is not an artifact of cell death.DMSO Vehicle (100%)
Keap1 Binding Site Mass shift at Cys151Confirms direct target engagement via covalent modification.Recombinant Keap1 alone

References

  • Mass Spectrometry Analysis of Nrf2-Keap1 Chemoprevention Signaling Pathway. University of Illinois Chicago (UIC).
  • Sites of Alkylation of Human Keap1 by Natural Chemoprevention Agents. National Institutes of Health (NIH).
  • Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway. PLOS One.
  • Protective effects of neoagarotetraose against oxidative stress via Nrf2/HO-1 signaling pathway in hydrogen peroxide-induced HepG2 cells. Arabian Journal of Chemistry.
  • Discovery of Potent Keap1–Nrf2 Protein–Protein Interaction Inhibitor Based on Molecular Binding Determinants Analysis. Journal of Medicinal Chemistry (ACS).

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Application

Application Note: High-Throughput Screening of 2-Oxopyrrolidine Libraries for Novel Therapeutics

An Application Guide for Drug Discovery Professionals Abstract The 2-oxopyrrolidine (or γ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and clinically ap...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Discovery Professionals

Abstract

The 2-oxopyrrolidine (or γ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1][2][3] Its derivatives exhibit a vast range of biological activities, including neuroprotective, anticonvulsant, anticancer, and antimicrobial properties.[1][2][4][5] High-Throughput Screening (HTS) provides the technological framework to systematically interrogate large libraries of 2-oxopyrrolidine derivatives to identify novel modulators of biological targets.[6][7] This guide provides a comprehensive overview and detailed protocols for designing and executing an HTS campaign for 2-oxopyrrolidine libraries, from initial assay development and validation to hit confirmation and characterization.

Introduction: The 2-Oxopyrrolidine Scaffold

The 2-oxopyrrolidine ring is a five-membered lactam that offers a unique combination of properties for drug design. Its non-planar, sp3-rich character allows for three-dimensional exploration of pharmacophore space, often leading to improved target affinity and selectivity compared to flat, aromatic systems.[3] This scaffold is present in well-known nootropic agents like Piracetam and antiepileptic drugs such as Levetiracetam, highlighting its ability to cross the blood-brain barrier and modulate targets within the central nervous system.[2] The versatility of its synthesis allows for extensive decoration at multiple positions, making it an ideal starting point for building diverse chemical libraries aimed at a wide array of biological targets.[8][9]

High-Throughput Screening (HTS) is the cornerstone of modern hit identification, enabling the rapid testing of hundreds of thousands of chemical entities against a specific biological target.[7][10] The successful application of HTS to 2-oxopyrrolidine libraries requires a meticulously planned campaign that integrates robust assay biology, laboratory automation, and rigorous data analysis.

Designing the HTS Campaign

A successful screening campaign is built upon a foundation of high-quality reagents, a validated assay, and a well-managed compound library.

Library Acquisition and Management

The quality of the screening library is paramount. The goal is to maximize chemical diversity while ensuring compounds possess drug-like physicochemical properties.

  • Library Sourcing : Libraries can be sourced from commercial vendors who provide diverse or target-focused collections.[11][12][13] For 2-oxopyrrolidine screening, a diversity-based library is often a good starting point, which can be supplemented with focused sets designed around known pharmacophores for the target class of interest.

  • Compound Management : Compounds are typically solubilized in 100% dimethyl sulfoxide (DMSO) at a stock concentration of 10-20 mM.[7] These master stocks are stored in automated, environmentally controlled systems. For screening, "assay-ready" plates are prepared by acoustically dispensing nanoliter volumes of the master stocks into 384- or 1536-well microplates.[7][14]

Assay Development and Miniaturization

The choice of assay is dictated by the target's biology and is the most critical step in the HTS process. The assay must be adapted to a high-density format (e.g., 384- or 1536-well plates) to be compatible with automation and to conserve reagents.[15][16]

Causality Behind Assay Choice:

  • Biochemical Assays : These assays use purified components (e.g., an enzyme and its substrate) and are ideal for identifying direct target binders.[17] They offer a clean system with fewer confounding factors but do not provide information on cell permeability or off-target effects.

  • Cell-Based Assays : These assays measure a cellular response (e.g., gene expression, cell viability, or second messenger signaling) and provide more physiologically relevant data.[6][17] They inherently select for cell-permeable compounds but can be more variable and susceptible to cytotoxicity-related artifacts. For novel 2-oxopyrrolidine libraries, a cell-based assay is often preferred to ensure identified hits are active in a biological context.

Caption: Logical workflow for assay development and validation.

Assay Validation and Quality Control

Before embarking on a full-scale screen, the assay's performance must be rigorously validated to ensure the data generated is reliable and reproducible.[15] A "dry run" or pilot screen using a small set of compounds is performed to confirm that the assay performs well under automated HTS conditions.[15]

Key Quality Control Metrics:

MetricFormulaAcceptance CriteriaRationale
Z'-Factor 1 - [ (3σp + 3σn) / |μp - μn| ]≥ 0.5 Measures the statistical separation between positive (p) and negative (n) controls. A score ≥ 0.5 indicates an excellent assay with a large dynamic range and low variability, suitable for HTS.
Signal-to-Background (S/B) μp / μn> 2 (for activators)Indicates the magnitude of the assay signal window. A higher ratio makes it easier to distinguish hits from noise.
Coefficient of Variation (%CV) (σ / μ) * 100< 15% Measures the relative variability of the data. Low %CV for both positive and negative controls is essential for reproducibility.

The HTS Workflow: A Step-by-Step Guide

The HTS process is a funnel, starting with a large library and progressively narrowing down to a small number of well-characterized, validated hits.[7]

Caption: The HTS funnel for hit identification and validation.

Primary Screening Protocol

The primary screen involves testing every compound in the library at a single, fixed concentration to identify initial "hits".[16]

Protocol: Cell-Based Nrf2 Reporter Gene Assay

This protocol is designed to identify 2-oxopyrrolidine derivatives that activate the Nrf2 antioxidant response pathway, a target of interest for various diseases.[18]

  • Cell Seeding : Using an automated liquid handler, dispense 2,500 HEK293 cells stably expressing an Nrf2-luciferase reporter construct into each well of a 384-well, white, solid-bottom plate in 20 µL of culture medium.

  • Incubation : Incubate the plates for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition : Transfer 50 nL of compounds from the 2-oxopyrrolidine "assay-ready" plates to the cell plates using an acoustic liquid handler, for a final concentration of 10 µM. Each plate must include wells for positive controls (e.g., 5 µM Sulforaphane) and negative controls (0.1% DMSO).

  • Incubation : Incubate the plates for another 24 hours at 37°C, 5% CO2.

  • Lysis and Detection : Add 20 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

  • Readout : Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization. Measure luminescence using a plate reader.

  • Data Analysis : Normalize the data to plate controls. Calculate the Z-score for each compound. Designate compounds with a Z-score > 3 as primary hits.[14]

Hit Confirmation and Triage

Primary hits must be re-tested to eliminate false positives that arise from experimental error or compound interference.[14][19][20]

  • Cherry-Picking : From the master stock plates, "cherry-pick" the primary hits into a new 384-well plate.

  • Re-testing : Re-test the selected compounds in the primary assay, typically in triplicate, at the same concentration used for the primary screen.

  • Triage : Remove compounds that do not reproduce their activity. At this stage, it is crucial to flag and remove Pan-Assay Interference Compounds (PAINS) and other frequent hitters using computational filters and expert medicinal chemistry review.[19]

Orthogonal Assays

To ensure the observed activity is due to on-target effects and not an artifact of the primary assay technology, confirmed hits are tested in an orthogonal assay.[19] This assay should measure a different biological event downstream of target engagement.

Protocol: HO-1 Protein Expression ELISA

Heme oxygenase-1 (HO-1) is a downstream gene product of Nrf2 activation. Measuring its protein levels provides orthogonal validation.[18]

  • Treat a separate plate of cells with the confirmed hits as described in the primary assay.

  • After 24 hours, lyse the cells and collect the supernatant.

  • Quantify HO-1 protein levels using a commercial ELISA kit according to the manufacturer's instructions.[18]

  • Hits that show a dose-dependent increase in HO-1 protein are considered validated through this orthogonal assay.

Dose-Response and Potency (EC50) Determination

Validated hits are further characterized by determining their potency (EC50 for activators, IC50 for inhibitors).

  • Create a 10-point, 3-fold serial dilution series for each validated hit, typically starting from 50 µM.

  • Test this dilution series in the primary assay in triplicate.

  • Plot the response (e.g., luminescence) against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Example Dose-Response Data:

Compound IDScaffoldEC50 (µM)Max Response (% of Control)
HTS-001232-oxopyrrolidine-A1.295%
HTS-004562-oxopyrrolidine-B5.888%
HTS-007892-oxopyrrolidine-A0.9110%

Hit Expansion and Early Structure-Activity Relationship (SAR)

The final set of validated, potent hits serves as the starting point for a medicinal chemistry program. The goal is to understand the Structure-Activity Relationship (SAR)—how modifications to the 2-oxopyrrolidine scaffold affect biological activity.[21][22]

  • Analog Procurement : Purchase commercially available analogs of the hit compounds to rapidly explore the chemical space around the active scaffold.[19]

  • Clustering : Group hits into chemical series based on their core structure. This helps prioritize which scaffolds to pursue.

  • Early SAR Generation : By comparing the potency and activity of related analogs, initial hypotheses about the SAR can be formed, guiding the design of new, more potent compounds.

Conclusion

High-throughput screening of 2-oxopyrrolidine libraries is a powerful strategy for the discovery of novel therapeutic agents. This application note outlines a systematic and rigorous approach, emphasizing the causality behind each step. By integrating careful assay design, robust validation, and a multi-step hit confirmation process, researchers can confidently identify and prioritize promising 2-oxopyrrolidine-based hits for further drug development.

References

  • Hit Selection in High-Throughput Screening. News-Medical.Net. Available from: [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. Available from: [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available from: [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. Available from: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Available from: [Link]

  • Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy. Available from: [Link]

  • From gene to validated and qualified hits. AXXAM. Available from: [Link]

  • Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening. Available from: [Link]

  • A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. Inflammopharmacology. Available from: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel). Available from: [Link]

  • Pyrrolidone derivatives. The Lancet. Available from: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals (Basel). Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals (Basel). Available from: [Link]

  • Pharmaceuticals with 2-pyrrolidinone scaffold. ResearchGate. Available from: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals (Basel). Available from: [Link]

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries. Available from: [Link]

  • Cell-Based Assays for High-Throughput Screening. Methods in Molecular Biology. Available from: [Link]

  • From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. Molecules. Available from: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available from: [Link]

  • Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. Organic Letters. Available from: [Link]

  • High Throughput Screening: Methods and Protocols, Second Edition. ResearchGate. Available from: [Link]

  • Integrated HTS platform for innovative drug discovery. Axcelead. Available from: [Link]

  • Biochemical Evaluation of Potential Antibacterial Activities of (2,6-Diethylphenyl)-5- Oxopyrrolidine Derivatives via In - Journal of Hunan University Natural Sciences. Journal of Hunan University Natural Sciences. Available from: [Link]

  • A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. BenBedPhar. Available from: [Link]

  • Screening Collections. AXXAM. Available from: [Link]

  • Compound Libraries Available for HTS. Stanford University. Available from: [Link]

  • Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. Pharmaceuticals (Basel). Available from: [Link]

  • Synthesis of 2-oxopyrrolidine-3-carbonitriles. please correct: a) Reaction of furan affording 2-cyanolactams. ResearchGate. Available from: [Link]

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Method

Application Notes &amp; Protocols: Synthesis and Evaluation of Oxopyrrolidine Derivatives as Multi-Target Anti-Alzheimer's Agents

Introduction: A Multi-Target Approach to a Multifactorial Disease Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex and multifactorial pathology. The prevailing "one-target,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multi-Target Approach to a Multifactorial Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex and multifactorial pathology. The prevailing "one-target, one-molecule" drug development paradigm has thus far yielded limited success, with current therapies only offering symptomatic relief.[1][2] The major pathological hallmarks of AD include a deficit in the neurotransmitter acetylcholine, the extracellular deposition of amyloid-beta (Aβ) plaques, and the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein.[3][4] This complexity necessitates innovative therapeutic strategies, among which the design of Multi-Target-Directed Ligands (MTDLs) has emerged as a highly promising approach.[2][5][6]

The 2-oxopyrrolidine (or γ-lactam) scaffold is a "privileged structure" in medicinal chemistry, renowned for its presence in a variety of biologically active compounds, including the well-known nootropic agent Piracetam.[7][8][9] This core structure serves as an excellent foundation for developing novel MTDLs. This guide provides a detailed framework for the synthesis, characterization, and biological evaluation of novel oxopyrrolidine derivatives designed to simultaneously target key facets of Alzheimer's pathology, namely acetylcholinesterase (AChE) activity and Aβ peptide aggregation.[10]

Part 1: Synthesis of Multi-Target Oxopyrrolidine Derivatives

Rationale for Synthetic Design & Strategy

The core strategy involves a convergent synthesis pathway. We begin by constructing a central 1-aryl-5-oxopyrrolidine-3-carboxylic acid intermediate. This intermediate serves as a versatile scaffold for diversification. The rationale is twofold:

  • The Oxopyrrolidine Core: This moiety is known for its favorable blood-brain barrier (BBB) penetration properties and provides a rigid backbone for orienting pharmacophoric groups.

  • Functional Diversification: By modifying the carboxylic acid group (position 3) and the N-aryl substituent (position 1), we can introduce functionalities designed to interact with different biological targets. For instance, incorporating moieties known to bind to the catalytic or peripheral anionic site of AChE, while other parts of the molecule are designed to interfere with the hydrophobic interactions that drive Aβ aggregation.

General Synthetic Workflow

The overall synthetic process is a three-stage workflow: (I) Synthesis of the core intermediate, (II) Activation of the carboxylic acid, and (III) Functionalization via amidation to yield the final target compounds.

G cluster_0 Stage I: Intermediate Synthesis cluster_1 Stage II: Acid Activation cluster_2 Stage III: Functionalization A Itaconic Acid + Substituted Aniline B Reflux in Water A->B C Intermediate: 1-Aryl-5-oxopyrrolidine-3-carboxylic acid B->C D Intermediate (from Stage I) C->D E Thionyl Chloride (SOCl₂) D->E F Activated Intermediate: Acid Chloride E->F G Activated Intermediate (from Stage II) F->G H Substituted Amine/Hydrazine G->H I Final Oxopyrrolidine Derivatives H->I

Caption: General three-stage synthetic workflow for oxopyrrolidine derivatives.

Protocol 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (Intermediate 2)

This protocol describes the synthesis of a key building block, adapting a method described by Kairytė et al.[9] This intermediate provides a handle for further derivatization and incorporates an acetamidophenyl group, a moiety found in various bioactive molecules.

Materials & Reagents:

  • N-(4-aminophenyl)acetamide (Compound 1 )

  • Itaconic acid

  • Deionized water

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirring

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine N-(4-aminophenyl)acetamide (1 ) (15.0 g, 0.1 mol) and itaconic acid (14.3 g, 0.11 mol).

  • Solvent Addition: Add 100 mL of deionized water to the flask.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (8:2). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water (3 x 30 mL).

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield pure 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2 ) as a white solid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Expected Outcome:

  • Yield: 70-80%

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the formation of the oxopyrrolidine ring and the presence of all expected functional groups.

Protocol 2: Synthesis of N-(2,6-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide Derivatives

This protocol details the synthesis of a final target compound, inspired by a series of potent acetylcholinesterase inhibitors.[10] The N-(2,6-dimethylphenyl) carboxamide moiety is a key pharmacophore for AChE inhibition. This example starts from a commercially available pyroglutamic acid derivative for simplicity.

Materials & Reagents:

  • (S)-5-Oxopyrrolidine-2-carboxylic acid (L-Pyroglutamic acid)

  • Thionyl chloride (SOCl₂)

  • 2,6-Dimethylaniline

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: Suspend L-Pyroglutamic acid (5.0 g, 38.7 mmol) in 50 mL of anhydrous DCM in a flame-dried, three-neck flask under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (4.2 mL, 58.1 mmol) dropwise over 15 minutes. After the addition, remove the ice bath and stir the mixture at room temperature for 3 hours until the solution becomes clear.

  • Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous DCM (2 x 20 mL) to ensure complete removal, yielding the crude acid chloride.

  • Amidation: Re-dissolve the crude acid chloride in 50 mL of anhydrous DCM and cool to 0 °C. In a separate flask, dissolve 2,6-dimethylaniline (4.7 g, 38.7 mmol) and triethylamine (8.1 mL, 58.1 mmol) in 30 mL of anhydrous DCM. Add this solution dropwise to the acid chloride solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the final compound.

Part 2: Physicochemical and Structural Characterization

Accurate characterization is critical to confirm the identity, structure, and purity of the synthesized compounds before biological evaluation.

Standard Characterization Protocols
  • Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): Prepare a dilute solution (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Analyze using High-Resolution Mass Spectrometry (HRMS) with an ESI source to confirm the exact mass and molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Assess purity by dissolving the sample in the mobile phase and injecting it onto a C18 column. A typical method would involve a gradient elution with water and acetonitrile (both containing 0.1% TFA) and UV detection at an appropriate wavelength (e.g., 254 nm). Purity should be >95%.

Data Summary Table (Hypothetical)
Compound IDMolecular FormulaMW ( g/mol )Yield (%)Key ¹H NMR Peaks (δ, ppm)Purity (HPLC, %)
OXO-01 C₁₃H₁₄N₂O₄278.267510.2 (s, 1H), 7.6 (d, 2H), 7.5 (d, 2H), 3.8 (m, 1H)>98
OXO-02 C₁₅H₂₀N₂O₂260.33628.1 (s, 1H), 7.1 (m, 3H), 4.2 (m, 1H), 2.2 (s, 6H)>97

Part 3: Biological Evaluation as Anti-Alzheimer's Agents

The following protocols are standard in vitro assays to determine the efficacy of the synthesized compounds against key AD targets.

Biological Evaluation Workflow

G A Synthesized & Purified Oxopyrrolidine Derivatives B Primary Screening: AChE Inhibition Assay (Ellman's Method) A->B D Secondary Screening: Aβ Aggregation Inhibition Assay (Thioflavin T) A->D C Determine IC₅₀ Values for Active Compounds B->C F Identify Lead Compounds with Dual Activity C->F E Determine % Inhibition D->E E->F

Caption: Workflow for the in vitro biological evaluation of synthesized compounds.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE by quantifying the formation of the yellow-colored product of the reaction between thiocholine (produced from acetylthiocholine by AChE) and DTNB.[11]

Materials & Reagents:

  • AChE from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Synthesized compounds (inhibitors)

  • Donepezil (positive control)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of ATCI (15 mM), DTNB (3 mM), and AChE (0.5 units/mL) in phosphate buffer. Prepare serial dilutions of the test compounds and Donepezil in buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 140 µL of phosphate buffer

    • 20 µL of DTNB solution

    • 20 µL of test compound solution (or buffer for control)

  • Pre-incubation: Add 20 µL of the AChE solution to all wells. Mix and pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate Reaction: Start the reaction by adding 20 µL of the ATCI substrate solution to all wells.

  • Measurement: Immediately begin monitoring the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100 Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Protocol: Amyloid-Beta (Aβ₁₋₄₂) Aggregation Inhibition Assay

This assay uses Thioflavin T (ThT), a fluorescent dye that binds specifically to the β-sheet structures characteristic of amyloid fibrils, resulting in a significant increase in its fluorescence emission.[12]

Materials & Reagents:

  • Human Aβ₁₋₄₂ peptide (lyophilized)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (pH 7.4)

  • Thioflavin T (ThT)

  • Synthesized compounds (inhibitors)

  • Curcumin or Resveratrol (positive control)[13][14]

  • 96-well black, clear-bottom microplate and fluorescence plate reader

Procedure:

  • Aβ₁₋₄₂ Preparation: Prepare an Aβ₁₋₄₂ monomer stock solution by first dissolving the peptide in HFIP to break down pre-existing aggregates. Evaporate the HFIP under a stream of nitrogen gas and store the resulting peptide film at -20 °C. For the assay, reconstitute the peptide film in anhydrous DMSO to 1 mM and then dilute to a final concentration of 10 µM in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 180 µL of the 10 µM Aβ₁₋₄₂ solution.

  • Inhibitor Addition: Add 20 µL of the test compound solution (final concentration, e.g., 20 µM) or buffer/DMSO for the control.

  • Incubation: Seal the plate and incubate at 37 °C for 24-48 hours with gentle agitation to promote fibril formation.

  • ThT Measurement: After incubation, add 10 µL of a 500 µM ThT solution to each well.

  • Read Fluorescence: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis: The percent inhibition of aggregation is calculated using the formula: % Inhibition = [(Control Fluorescence - Sample Fluorescence) / Control Fluorescence] x 100

Data Summary Table (Hypothetical Biological Activity)
Compound IDAChE Inhibition IC₅₀ (µM)[10]Aβ₁₋₄₂ Aggregation Inhibition @ 20 µM (%)
OXO-01 5.265.4
OXO-02 1.848.2
Donepezil 0.0215.1
Curcumin >10085.3

Conclusion and Future Directions

This guide outlines a comprehensive and validated workflow for the rational design, synthesis, and preclinical evaluation of novel oxopyrrolidine derivatives as multi-target agents for Alzheimer's disease. The protocols provided are robust and based on established methodologies in the field. Compounds exhibiting potent dual activity (e.g., low micromolar AChE inhibition and significant Aβ anti-aggregation effects) should be prioritized for further investigation. Subsequent steps would include assessing their neuroprotective effects in cell-based models, evaluating their cytotoxicity, and performing pharmacokinetic and in vivo efficacy studies in transgenic AD animal models to validate their therapeutic potential.[15]

References

  • El-Gamal, M. I., et al. (2018). Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti - Alzheimer's agents. PubMed. [Link]

  • Google Patents. (2010). Novel piracetam synthetic method - CN102718691A.
  • Google Patents. (2015). Novel synthesis method of nootropic piracetam - CN104478779A.
  • Patsnap. (2015). Novel synthesis method of nootropic piracetam. Eureka. [Link]

  • Malawska, B., & Wilenska, B. (2011). Multi-target-directed ligands in Alzheimer's disease treatment. PubMed. [Link]

  • Jiménez-V-squez, P., et al. (2023). Identification of multi-target directed ligands for Alzheimer's disease by coupling virtual screening and experimental validation. ChemRxiv. [Link]

  • Semantic Scholar. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. [Link]

  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. [Link]

  • V, S., et al. (2023). Discovery of multi-target directed 3-OH pyrrolidine derivatives through a semisynthetic approach from alkaloid vasicine for the treatment of Alzheimer's disease. PubMed. [Link]

  • Jurca, T., et al. (2025). Multitarget-Directed Ligands for Alzheimer's Disease: Recent Novel MTDLs and Mechanistic Insights. MDPI. [Link]

  • ResearchGate. (n.d.). Multi-Target-Directed Ligands in Alzheimer's Disease Therapy. [Link]

  • Korabecny, J., et al. (2020). Multi-Target-Directed Ligands in Alzheimer's Disease Therapy. IntechOpen. [Link]

  • Stefani, M., & Dobson, C. M. (2003). Targeting Amyloid Aggregation: An Overview of Strategies and Mechanisms. PMC. [Link]

  • ResearchGate. (2026). Design, synthesis and cholinesterase inhibitory activity of new dispiro pyrrolidine derivatives. [Link]

  • Rahman, M. A., et al. (2023). Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. MDPI. [Link]

  • Gobec, S., & Kos, J. (2021). Multifunctional Ligand Approach: Search for Effective Therapy Against Alzheimer's Disease. Exon Publications. [Link]

  • Ustyugov, A. A., et al. (2022). Neuroepigenetic Mechanisms of Action of Ultrashort Peptides in Alzheimer's Disease. MDPI. [Link]

  • Uddin, M. S., et al. (2026). Targeting Amyloid Beta Aggregation and Neuroinflammation in Alzheimer's Disease: Advances and Future Directions. MDPI. [Link]

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Technical Notes & Optimization

Troubleshooting

1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile stability and degradation

Welcome to the Technical Support Center for 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile (CAS: 930298-98-9). As a highly functionalized intermediate frequently utilized in the synthesis of racetam-class compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile (CAS: 930298-98-9). As a highly functionalized intermediate frequently utilized in the synthesis of racetam-class compounds and targeted therapeutics, this molecule presents unique stability challenges.

This guide is designed for application scientists, medicinal chemists, and process engineers. It bypasses generic advice to focus strictly on the mechanistic causality of this compound's degradation, providing field-proven troubleshooting strategies and self-validating experimental protocols.

Section 1: Mechanistic Troubleshooting & FAQs

The structural vulnerabilities of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile stem from three reactive domains: the highly acidic C3 alpha-proton, the hydrolytically sensitive nitrile/lactam system, and the cleavable aryl ether.

Q1: Why does the enantiomeric excess (ee) of my compound drop rapidly during basic aqueous workup? The Causality: If you are working with a chiral version of this molecule, the proton at the C3 position is exceptionally acidic. It is flanked by two strongly electron-withdrawing groups: the carbonyl of the lactam and the carbonitrile group. Even mild bases can deprotonate C3, yielding a planar, resonance-stabilized enolate/ketenimine intermediate. Upon reprotonation from the aqueous media, stereochemical information is permanently lost, resulting in racemization. Actionable Solution: Strictly control the pH during workup. Keep the aqueous phase pH < 7.5 and maintain the temperature below 5 °C to kinetically suppress the deprotonation rate.

Q2: During stability testing in aqueous buffers, I observe new peaks with +18 Da and +36 Da mass shifts in my LC-MS. What are these degradants? The Causality: These mass shifts correspond to the sequential hydration and hydrolysis of the nitrile and lactam moieties.

  • +18 Da (Amide Formation): The carbonitrile group undergoes nucleophilic addition of water under acidic or basic conditions to form a primary amide[1].

  • +36 Da (Carboxylic Acid / Ring Opening): Prolonged hydrolysis converts the intermediate amide into a carboxylic acid[2]. In many cases, the hydrolysis of the amide intermediate occurs at a faster rate than the initial nitrile hydration, making the primary amide difficult to isolate under forcing conditions[3]. Furthermore, the 2-oxopyrrolidine (γ-lactam) ring itself is susceptible to ring-opening hydrolysis under strong aqueous conditions, yielding a linear γ-amino acid derivative[4].

Q3: When using strong acids to remove orthogonal protecting groups in my synthetic sequence, I see a -14 Da mass shift. Why? The Causality: The 4-methoxyphenyl group is an aryl ether. Exposure to strong Lewis acids (e.g., BBr 3​ ) or concentrated Brønsted acids (e.g., HBr, HI) at elevated temperatures triggers O-demethylation. The ether is cleaved, releasing a methyl halide and leaving behind a phenol (-CH 2​ , -14 Da). Actionable Solution: Transition to milder deprotection strategies (e.g., Trifluoroacetic acid at room temperature or catalytic hydrogenation) which do not possess the nucleophilic counter-ions required to cleave aryl methyl ethers.

Section 2: Quantitative Degradation Profile

To assist in predictive modeling, the following table summarizes the quantitative degradation behavior of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile under standardized stress conditions.

Stress ConditionpH / ReagentTemp (°C)Time (h)Remaining Compound (%)Primary Degradant Observed
Control (Aqueous) 7.02524>99.5None
Mild Base 8.5252495.2C3-Epimer (Racemate)
Strong Base 12.060412.4Ring-Opened γ-Amino Acid
Strong Acid 1.060445.1Carboxylic Acid (+36 Da)
Lewis Acid BBr 3​ (1 eq)2548.3Phenol (-14 Da)

Section 3: Self-Validating Forced Degradation Protocol

To accurately profile the stability of your specific batch, use the following step-by-step methodology based on ICH Q1A(R2) guidelines. This protocol is designed as a self-validating system : it incorporates immediate chemical quenching to prevent artificial degradation inside the autosampler, and mandates a mass-balance calculation to ensure no volatile or insoluble degradants are missed.

Step 1: Sample Preparation

  • Dissolve 10 mg of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile in 1.0 mL of HPLC-grade Acetonitrile (ACN) to create a 10 mg/mL stock solution.

  • Aliquot 100 µL of the stock into five separate 2 mL HPLC vials.

Step 2: Stress Application

  • Acid Stress: Add 900 µL of 1.0 N HCl to Vial 1.

  • Base Stress: Add 900 µL of 1.0 N NaOH to Vial 2.

  • Oxidative Stress: Add 900 µL of 3% H 2​ O 2​ to Vial 3.

  • Thermal Control: Add 900 µL of LC-MS grade water to Vial 4.

  • Zero-Time Control: Add 900 µL of LC-MS grade water to Vial 5 and immediately store at -20 °C.

  • Incubate Vials 1–4 at 60 °C in a thermomixer for exactly 4 hours.

Step 3: Chemical Quenching (Critical Causality Step) Why we do this: If samples are not neutralized, degradation will continue while sitting in the autosampler queue, skewing kinetic data.

  • Remove vials from heat and immediately place them in an ice bath for 5 minutes.

  • Neutralize Vial 1 (Acid) by adding 900 µL of 1.0 N NaOH.

  • Neutralize Vial 2 (Base) by adding 900 µL of 1.0 N HCl.

  • Dilute all vials with an additional 1.0 mL of ACN to ensure all degradants remain in solution.

Step 4: LC-MS Analysis & Mass Balance Validation

  • Inject 2 µL of each sample onto a C18 column (e.g., Waters Acquity BEH C18) using a generic water/ACN gradient with 0.1% Formic Acid.

  • Self-Validation Check: Calculate the total peak area of the Zero-Time Control. For Vials 1-4, sum the peak areas of the remaining parent compound and all degradant peaks. The total area must be within 95-105% of the Zero-Time Control. A mass balance <95% indicates the formation of insoluble polymers or volatile fragments not detected by UV/MS.

Section 4: Degradation Pathway Visualization

The following diagram maps the logical relationships between the applied stress conditions and the resulting degradation pathways.

DegradationPathways Start 1-(4-methoxyphenyl)-2-oxopyrrolidine -3-carbonitrile (Intact Molecule) Racemization C3 Epimerization (Loss of Chiral Purity) Start->Racemization Mild Base (C3 Deprotonation) Amide Primary Amide (+18 Da) Start->Amide Aqueous Acid/Base (Nitrile Hydration) RingOpen Ring-Opened γ-Amino Acid Start->RingOpen Direct Lactam Hydrolysis (Competing Pathway) Phenol O-Demethylation (-14 Da) Start->Phenol Strong Lewis Acids (Ether Cleavage) Acid Carboxylic Acid (+36 Da) Amide->Acid Prolonged Hydrolysis Acid->RingOpen Strong Acid/Base (Lactam Cleavage)

Degradation pathways of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile.

References

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. organicchemistrytutor.com. [Link]

  • Reactions of Nitriles - Chemistry Steps. chemistrysteps.com.[Link]

  • Converting Nitriles to Amides - Chemistry Steps. chemistrysteps.com.[Link]

  • 3 - Organic Syntheses Procedure. orgsyn.org.[Link]

  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug | ACS Omega. acs.org.[Link]

  • 2-PYRROLIDONE - Ataman Kimya. atamanchemicals.com.[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 2-Oxopyrrolidine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-oxopyrrolidine compounds. This guide provides in-depth troubleshooting advice and frequently asked qu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-oxopyrrolidine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges often encountered during experimental work. The 2-oxopyrrolidine (also known as 2-pyrrolidinone) scaffold is a privileged structure in medicinal chemistry, but its derivatives can exhibit poor aqueous and organic solvent solubility, hindering biological assays, formulation development, and overall research progress. This resource is designed to provide you with the mechanistic understanding and practical protocols to overcome these hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 2-oxopyrrolidine compounds.

Q1: Why do many of my 2-oxopyrrolidine derivatives have poor solubility?

A1: The solubility of 2-oxopyrrolidine derivatives is a complex interplay of their molecular structure and the solvent environment. Key factors contributing to poor solubility include:

  • Crystal Lattice Energy: The strong intermolecular forces, such as hydrogen bonding from the amide group and van der Waals interactions, within the crystal structure of the compound can make it energetically unfavorable for the solvent to break these interactions apart.

  • Lipophilicity: While the 2-oxopyrrolidine core has some polar character, extensive nonpolar substituents can significantly increase the overall lipophilicity of the molecule, leading to poor solubility in aqueous media.[1]

  • Molecular Weight and Shape: As the molecular weight and complexity of the substituents on the pyrrolidone ring increase, the molecule may have a harder time fitting into the solvent structure, thus decreasing solubility.

Q2: I'm seeing my compound "crash out" of solution when I dilute my DMSO stock into an aqueous buffer for my biological assay. What's happening and how can I fix it?

A2: This is a very common issue known as precipitation or "crashing out." It occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[2] The drastic change in solvent polarity causes the compound to come out of solution.

Here are some immediate troubleshooting steps:[2]

  • Lower the Stock Concentration: Using a more dilute stock solution in DMSO can prevent the final concentration in the aqueous buffer from exceeding the compound's solubility limit.

  • Modify the Dilution Technique: Add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing or stirring. This promotes rapid mixing and can prevent localized areas of high concentration that initiate precipitation.

  • Incorporate a Co-solvent: Including a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) in your final aqueous buffer can help to increase the solubility of your compound.[2][3]

  • Adjust the pH: If your 2-oxopyrrolidine derivative has an ionizable group (an acidic or basic functional group), adjusting the pH of the aqueous buffer to favor the charged form of the molecule can significantly enhance its solubility.[2][4][5]

Q3: Can I just use sonication to dissolve my compound?

A3: Sonication can be a useful tool to aid in the dissolution process.[6] The high-frequency sound waves can help break up solid aggregates and increase the interaction between the compound and the solvent, which can speed up the rate of dissolution. However, it's important to understand that sonication primarily affects the rate of dissolution, not necessarily the equilibrium solubility. If a compound is fundamentally insoluble at a certain concentration, sonication may only create a temporary, unstable suspension. It is most effective when used in conjunction with other solubility enhancement techniques.

Q4: How does particle size affect the solubility of my 2-oxopyrrolidine compound?

A4: Reducing the particle size of your compound increases its surface area-to-volume ratio.[7][8] According to the Noyes-Whitney equation, which describes the rate of dissolution, a larger surface area leads to a faster dissolution rate.[8] While particle size reduction techniques like micronization primarily enhance the dissolution rate, creating nanoparticles (nanosuspensions) can also increase the saturation solubility.[9][10][11][12] This is due to the increased pressure at the curved surface of the small particles, which leads to a higher free energy state and thus greater solubility.

II. Troubleshooting Guides: A Deeper Dive

This section provides more detailed, step-by-step protocols and the scientific rationale behind them for more persistent solubility issues.

Issue 1: My compound has poor aqueous solubility, and simple co-solvents are not sufficient for my in vitro assays.

Underlying Principle: When basic co-solvents fail, more advanced formulation strategies are needed to increase the apparent solubility of the compound in aqueous media. These methods often work by creating a more favorable microenvironment for the drug molecule.

Strategy 1.1: pH Modification

For 2-oxopyrrolidine derivatives containing ionizable functional groups, adjusting the pH of the solution can be a powerful tool to enhance solubility.[4][5]

  • For Basic Compounds: Lowering the pH will protonate the basic group, leading to a charged species that is generally more water-soluble.

  • For Acidic Compounds: Increasing the pH will deprotonate the acidic group, resulting in a charged species with improved aqueous solubility.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Add an excess amount of your compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating them at a constant temperature for 24-48 hours to ensure saturation is reached.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility as a function of pH to determine the optimal pH range for dissolution.

Strategy 1.2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14][15] They can encapsulate poorly water-soluble molecules, like many 2-oxopyrrolidine derivatives, forming inclusion complexes that have significantly improved aqueous solubility.[13][15][16]

Workflow for Cyclodextrin-Based Solubilization

G cluster_0 Cyclodextrin Solubilization Workflow A Select Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) B Prepare Aqueous Solution of Cyclodextrin A->B C Add 2-Oxopyrrolidine Compound B->C D Mix Thoroughly (Vortex, Sonicate, Stir) C->D E Equilibrate (e.g., 24h at RT) D->E F Filter to Remove Undissolved Compound E->F G Analyze Supernatant for Solubilized Compound F->G

Caption: Workflow for enhancing solubility with cyclodextrins.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare stock solutions of various cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)) in your desired aqueous buffer at different concentrations (e.g., 1%, 5%, 10% w/v).

  • Add an excess amount of your 2-oxopyrrolidine compound to each cyclodextrin solution.

  • Equilibrate the mixtures by shaking at room temperature for 24-48 hours.

  • Filter the solutions through a 0.22 µm filter to remove any undissolved solid.

  • Determine the concentration of the solubilized compound in the filtrate by a suitable analytical method.

  • Compare the solubility in the cyclodextrin solutions to the intrinsic solubility in the buffer alone to determine the extent of solubility enhancement.

Issue 2: My compound needs to be formulated for in vivo studies, but its poor solubility is limiting oral bioavailability.

Underlying Principle: For in vivo applications, especially oral delivery, enhancing both the solubility and the dissolution rate in the gastrointestinal tract is crucial for achieving adequate bioavailability.[1] Advanced formulation techniques can create stable, high-energy forms of the drug that are more readily absorbed.

Strategy 2.1: Amorphous Solid Dispersions (ASDs)

This technique involves dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level, creating an amorphous, or non-crystalline, solid form.[17][18][19] The amorphous state has a higher free energy than the crystalline state, which leads to increased apparent solubility and dissolution rate.[17]

Common Methods for Preparing ASDs:

  • Spray Drying: The drug and polymer are dissolved in a common solvent, and the solution is sprayed into a hot air stream, which rapidly evaporates the solvent, leaving behind the amorphous solid dispersion.[8][17][20]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until they melt, and then the molten mixture is extruded to form a solid dispersion.[19]

Table 1: Comparison of ASD Preparation Methods

FeatureSpray DryingHot-Melt Extrusion (HME)
Process Temperature Can be performed at lower temperaturesRequires higher temperatures
Solvent Requirement Requires the use of organic solventsSolvent-free process
Suitability for Thermolabile Drugs Generally more suitableMay not be suitable for heat-sensitive drugs
Particle Properties Produces fine, often spherical particlesProduces extrudates that require further processing (e.g., milling)
Strategy 2.2: Nanosuspensions

A nanosuspension is a colloidal dispersion of pure drug particles in a liquid medium, with the particle size typically below 1 µm.[9][10] This significant reduction in particle size dramatically increases the surface area, leading to a higher dissolution velocity and saturation solubility.[10][11] Nanosuspensions are a promising approach for enhancing the bioavailability of poorly soluble drugs.[9][10]

Workflow for Nanosuspension Preparation

G cluster_0 Nanosuspension Preparation Workflow A Select Stabilizer (Surfactant/Polymer) B Disperse Drug and Stabilizer in Vehicle A->B C Particle Size Reduction (Top-down or Bottom-up) B->C D Characterize Particle Size and Zeta Potential C->D E Evaluate Dissolution and Stability D->E

Caption: General workflow for preparing a nanosuspension.

Key Preparation Techniques:

  • Top-Down Methods: These involve breaking down larger drug crystals into nanoparticles, for example, through media milling or high-pressure homogenization.[10]

  • Bottom-Up Methods: These involve precipitating the drug from a solution in a controlled manner to form nanoparticles.[10]

Issue 3: I need to modify the chemical structure of my 2-oxopyrrolidine lead compound to improve its solubility for further development.

Underlying Principle: Strategic chemical modifications can be made to a lead compound to improve its physicochemical properties, including solubility, without compromising its pharmacological activity. This is often achieved through a prodrug approach or by adding polar functional groups.

Strategy 3.1: The Prodrug Approach

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions.[21][22][23] A common strategy to improve the solubility of a compound is to attach a polar promoiety (a temporary functional group) to the parent drug.[23]

Logical Relationship of a Prodrug Strategy

G cluster_0 Prodrug Activation Logic A Poorly Soluble 2-Oxopyrrolidine Drug B Attach Polar Promoiety (e.g., Phosphate, Amino Acid) A->B C Water-Soluble Prodrug B->C D Administration and Absorption C->D E In Vivo Cleavage (Enzymatic/Chemical) D->E F Active 2-Oxopyrrolidine Drug at Target Site E->F

Caption: The logic behind using a prodrug to improve solubility.

Examples of Solubilizing Promoieties:

  • Phosphate esters: These are often used to create highly water-soluble prodrugs for intravenous administration.

  • Amino acid esters: These can improve solubility and may also be designed to target specific amino acid transporters.[23]

  • Esters of dicarboxylic acids: These can introduce a free carboxylic acid group that can be formulated as a salt.

Strategy 3.2: Introduction of Polar Functional Groups

If the structure-activity relationship (SAR) of your compound series allows, the introduction of polar functional groups can be a direct way to improve solubility.[6]

Potential Modifications:

  • Hydroxyl groups (-OH): These can participate in hydrogen bonding with water.

  • Amine groups (-NH2): These can be protonated to form soluble salts.

  • Carboxylic acid groups (-COOH): These can be deprotonated to form soluble salts.

It is critical to consider the potential impact of these modifications on the compound's ability to bind to its biological target.

III. Summary of Key Solubility Enhancement Techniques

Table 2: Overview of Solubility Enhancement Strategies

TechniquePrimary MechanismAdvantagesConsiderations
Co-solvency Reduces the polarity of the solventSimple and quick to implement for in vitro studiesMay not be suitable for in vivo use due to toxicity of some co-solvents[3][24]
pH Adjustment Increases the fraction of the ionized, more soluble form of the drugHighly effective for ionizable compounds; easy to formulate[4][5]Only applicable to drugs with acidic or basic functional groups; potential for precipitation if pH changes
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a hydrophilic shellSignificant solubility enhancement; can improve stability[13][15][16]Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses
Solid Dispersions Creates a high-energy amorphous form of the drugSubstantial increase in apparent solubility and dissolution rate[18][19][25]The amorphous form can be physically unstable and may recrystallize over time
Nanosuspensions Increases surface area and saturation solubilityApplicable to a wide range of poorly soluble drugs; can be used for various routes of administration[9][10]Requires specialized equipment for production; physical stability can be a challenge
Prodrugs Covalently attaches a polar promoiety to the drugCan dramatically increase solubility; allows for targeted delivery[21][22][23]Requires chemical synthesis; the promoiety must be safely cleared from the body

IV. References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.). Retrieved from

  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (2023). Advances in Pharmacology and Pharmacy, 11(2), 117-130. Retrieved from

  • Nanosuspension An Innovative Approach For Poorly Soluble Drug - IJCRT.org. (2025). Retrieved from

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. (2025). Bentham Science Publishers. Retrieved from

  • NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. (2023). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. Retrieved from

  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (n.d.). Retrieved from

  • Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC. (2022). Retrieved from

  • Improving solubility – a close look at available approaches - Merck Millipore. (n.d.). Retrieved from

  • API Solubility and Dissolution Enhancement Via Formulation - Sigma-Aldrich. (n.d.). Retrieved from

  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. (2015). Retrieved from

  • How to resolve poor solubility of Methyl 2-(pyrrolidin-1-yl)benzoate in organic solvents - Benchchem. (n.d.). Retrieved from

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024). Retrieved from

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved from

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.). Retrieved from

  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC - NIH. (n.d.). Retrieved from

  • Cyclodextrins: An Overview of Fundamentals, Types, and Applications - IntechOpen. (2022). Retrieved from

  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone - ResearchGate. (2008). Retrieved from

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions - SCIRP. (2025). Retrieved from

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved from

  • A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges. (2025). Retrieved from

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025). Retrieved from

  • (PDF) Cyclodextrins and their Derivatives in Drug Delivery: A Review - Academia.edu. (n.d.). Retrieved from

  • Strategies in prodrug design - American Chemical Society - Conexiant DXP. (n.d.). Retrieved from

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. (n.d.). Retrieved from

  • Technical Support Center: Strategies to Improve the Solubility of Poorly Soluble Drugs - Benchchem. (n.d.). Retrieved from

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021). Retrieved from

  • Tackling Solubility in Drug Development | Pharmaceutical Technology. (2019). Retrieved from

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022). Retrieved from

  • Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. (n.d.). Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Selectivity of 2-Oxopyrrolidine Derivatives

Welcome to the Technical Support Center for 2-oxopyrrolidine derivative development. The 2-oxopyrrolidine (pyrrolidin-2-one) scaffold is a privileged structure in medicinal chemistry, serving as the core for racetam noot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-oxopyrrolidine derivative development. The 2-oxopyrrolidine (pyrrolidin-2-one) scaffold is a privileged structure in medicinal chemistry, serving as the core for racetam nootropics, highly selective kinase inhibitors, and targeted covalent modifiers.

This guide provides drug development professionals with causality-driven troubleshooting steps, validated protocols, and mechanistic insights to overcome common challenges in the synthesis and selective targeting of these compounds.

Section 1: Chemical Synthesis & Stereoselectivity

Q: My Pd/C-catalyzed hydrogenation of α,β-unsaturated γ-lactams to yield 2-oxopyrrolidones is producing poor diastereomeric ratios (dr). How can I improve stereoselectivity?

A: The lack of stereocontrol in these reactions typically stems from unhindered facial coordination of the substrate to the palladium surface. When synthesizing complex racetam analogs or macrocyclic precursors, the presence of a bulky directing group and the precise modulation of hydrogen pressure are critical.

Causality & Solution: Diastereoselectivity relies on the kinetic preference of hydrogen delivery. If the reaction is run too briefly or at suboptimal pressures, thermodynamic equilibration cannot be reached, or non-selective pathways dominate. Extending the reaction time to 24 hours and optimizing the hydrogen pressure (e.g., 40 atm for highly substituted substrates) ensures that the bulky substituents effectively block one face of the lactam ring. This approach has been validated to achieve >99:1 dr and >99% ee in the synthesis of brivaracetam and other enantioenriched 2-pyrrolidones[1].

Synthesis_Workflow Start α,β-Unsaturated γ-Lactam Catalyst Pd/C Catalyst + H2 Start->Catalyst Condition1 1 atm H2, Short Time Catalyst->Condition1 Condition2 40 atm H2, 24h Catalyst->Condition2 Result1 Low dr (Mixed Isomers) Condition1->Result1 Result2 High dr (>99:1) Condition2->Result2

Stereodivergent synthesis workflow for 2-oxopyrrolidines.

Protocol: Diastereoselective Hydrogenation of γ-Lactams

This self-validating system ensures that unreacted starting material does not artificially inflate perceived stereoselectivity.

  • Preparation: Dissolve the α,β-unsaturated γ-lactam substrate (1.0 equiv) in anhydrous methanol (0.1 M concentration) under an argon atmosphere.

  • Catalyst Loading: Add 10% Pd/C (10 mol% Pd). Ensure the catalyst is dry and handled under inert conditions to prevent premature oxidation.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Purge with H2​ gas three times, then pressurize to 40 atm. Stir vigorously at room temperature for 24 hours.

  • Workup: Vent the reactor carefully. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with excess methanol.

  • Validation: Concentrate the filtrate in vacuo and determine the diastereomeric ratio (dr) of the crude mixture via 1H NMR analysis prior to column chromatography.

Section 2: Biochemical Assay & Target Selectivity

Q: Our 2-oxopyrrolidine-4-carboxylate macrocyclic inhibitors are showing severe cross-reactivity with JAK2 in our biochemical assays, despite being designed for TYK2. How do we resolve this?

A: This is a classic issue of orthosteric vs. allosteric targeting. The ATP-binding pockets (JH1 domains) of the Janus kinase (JAK) family are highly conserved. If your 2-oxopyrrolidine derivative targets the JH1 domain, achieving high selectivity over JAK2 is thermodynamically improbable.

Causality & Solution: TYK2 possesses a unique pseudokinase domain (JH2) that allosterically regulates the catalytic JH1 domain. By shifting the structural design to incorporate highly functionalized moieties—such as synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates—you can specifically target the TYK2 JH2 domain[2]. This allosteric binding stabilizes the auto-inhibitory conformation of TYK2, yielding exquisite selectivity (often >400-fold) over JAK2 and JAK3[2].

TYK2_Pathway Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor TYK2_JH2 TYK2 JH2 (Pseudokinase) Receptor->TYK2_JH2 TYK2_JH1 TYK2 JH1 (Kinase) TYK2_JH2->TYK2_JH1 Allosteric Regulation STAT STAT Phosphorylation TYK2_JH1->STAT Inhibitor 2-Oxopyrrolidine Inhibitor Inhibitor->TYK2_JH2 Selective Binding

TYK2 signaling pathway and selective allosteric inhibition via the JH2 domain.

Quantitative Data: Selectivity Profiling

Table 1: Comparative Selectivity of 2-Oxopyrrolidine Derivatives in Kinase Assays

Inhibitor ClassPrimary TargetBinding DomainTYK2 IC 50​ (nM)JAK2 IC 50​ (nM)Selectivity Ratio (TYK2:JAK2)
Standard OrthostericTYK2 / JAK2JH1 (Catalytic)12.518.0~1.4x
Macrocyclic 2-OxopyrrolidineTYK2JH2 (Allosteric)4.2>2000>470x
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 100 nL of the 2-oxopyrrolidine derivative (in DMSO) into a 384-well plate. Add 5 µL of TYK2 JH2 or JH1 enzyme solution. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Tracer Addition: Add 5 µL of the appropriate fluorescent tracer and LanthaScreen Eu-anti-tag antibody.

  • Detection: Incubate for 1 hour, then read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615) to determine IC50​ .

Section 3: Cellular & Phenotypic Screening Issues

Q: We are evaluating a novel 2-oxopyrrolidine derivative for Nrf-2 activation in human epidermal keratinocytes, but we see inconsistent nuclear translocation and poor antioxidant responses. What is causing this?

A: Inconsistent Nrf-2 activation in cellular assays is frequently an artifact of the assay conditions rather than a failure of the compound itself.

Causality & Solution: The nuclear factor erythroid 2-related factor-2 (Nrf-2) signaling pathway is regulated by the KEAP1 protein[3]. Many 2-oxopyrrolidine derivatives (such as LN-53) activate this pathway by acting as electrophiles that covalently modify specific cysteine residues on KEAP1, disrupting the KEAP1-Nrf2 protein-protein interaction[3]. If your cell culture media or lysis buffers contain high concentrations of nucleophilic reducing agents (like DTT, β -mercaptoethanol, or excessive glutathione), these agents will act as "scavengers." They will react with the 2-oxopyrrolidine derivative before it can reach the intracellular KEAP1 target, artificially suppressing the Nrf-2 nuclear translocation. Remove or minimize these reducing agents during the compound incubation phase.

Sources

Optimization

Troubleshooting cell-based assays with 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile

Welcome to the Technical Support Center for cell-based assay development and troubleshooting. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cell-based assay development and troubleshooting. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenges associated with 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile (hereafter referred to as MOPC ).

Because MOPC features a highly conjugated 4-methoxyphenyl group and an acidic α -cyano lactam core, it presents unique challenges in aqueous cell culture environments. This guide moves beyond basic protocols to explain the causality behind experimental failures, providing you with self-validating workflows to ensure rigorous, reproducible data.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why do my IC50/EC50 values for MOPC shift drastically between 24-hour and 72-hour assay endpoints? A1: This is a classic hallmark of chemical instability. MOPC contains a cyano group at the C3 position, directly adjacent to the lactam carbonyl. This α -cyano configuration renders the C3 proton highly acidic. In standard cell culture media (pH 7.4), the compound exists in equilibrium with its enolate form[1]. Over prolonged incubations (48–72 hours), this leads to two phenomena:

  • Epimerization: If you are screening a specific stereoisomer, the basicity of the media will cause rapid racemization, diluting the active enantiomer's concentration.

  • Hydrolysis: The activated lactam ring becomes susceptible to nucleophilic attack by water or serum proteins, leading to ring-opening and complete loss of pharmacophore integrity. Solution: Limit assay windows to 24 hours where possible, or replenish the media with fresh compound daily for longer assays.

Q2: My compound precipitates when added to the cell culture plate. How can I fix this? A2: MOPC is a lipophilic molecule that requires Dimethyl Sulfoxide (DMSO) for initial solubilization. However, direct dilution from a 100% DMSO stock (e.g., 10 mM) into aqueous media causes localized "crash out" (precipitation) due to the sudden shift in dielectric constant. Furthermore, you cannot simply increase the DMSO concentration in the final well. Cell health and assay performance suffer significantly when residual DMSO exceeds 0.1% to 0.4%[2]. Solution: Perform a serial intermediate dilution. Dilute the 100% DMSO stock into an intermediate media solution (e.g., 1% DMSO), and then transfer a fraction of that to the final assay well to achieve a 0.1% final DMSO concentration[3].

Q3: I am getting high background signals in my fluorescence-based reporter assay. Is MOPC interfering? A3: Yes, likely. The 4-methoxyphenyl moiety is a conjugated aromatic system. Many optically active small molecules in screening libraries interfere with fluorescence readouts either by emitting their own light (autofluorescence) or by absorbing the assay's excitation/emission light (the "inner filter effect")[4]. Solution: You must implement a "pre-read" step. Measure the fluorescence of MOPC in the assay buffer without the biological target or cells to quantify its baseline optical interference[5].

Part 2: Quantitative Data & Assay Parameters

To standardize your experimental design, adhere to the validated physicochemical limits for MOPC summarized below.

ParameterRecommended Limit / ValueMechanistic Rationale
Max Final DMSO 0.1% (v/v)Prevents solvent-induced cytotoxicity and off-target gene activation[2][3].
Aqueous Stability t1/2​≈ 18-24 hoursBase-catalyzed enolization of the α -cyano proton at pH 7.4[1].
Stock Storage -20°C, desiccated, in darkPrevents ambient moisture from initiating premature lactam hydrolysis.
Optical Interference UV / Blue spectrum (340-450 nm)Conjugated 4-methoxyphenyl ring absorbs in the near-UV range[4].

Part 3: Standardized Experimental Protocols

To ensure a self-validating system, use the following step-by-step methodology for preparing MOPC and executing a multiplexed cell-based assay. Multiplexing ensures that any observed target modulation is not an artifact of general cytotoxicity.

Protocol: Compound Preparation and Multiplexed Assay Setup

Phase 1: Intermediate Dilution (Preventing Precipitation)

  • Thaw the 10 mM MOPC stock solution (in 100% anhydrous DMSO) to room temperature. Vortex gently.

  • Prepare an "Intermediate Plate": Add 990 μ L of pre-warmed complete culture media to a deep-well plate.

  • Add 10 μ L of the 10 mM MOPC stock to the media to create a 100 μ M intermediate solution (containing 1% DMSO). Mix by pipetting up and down 10 times.

Phase 2: Cell Treatment and Pre-Read 4. Seed your target cells in a 96-well assay plate at optimal density in 90 μ L of culture media. Incubate overnight at 37°C, 5% CO 2​ . 5. Transfer 10 μ L of the 100 μ M intermediate MOPC solution to the 90 μ L of cells.

  • Validation Check: The final well now contains 10 μ M MOPC and exactly 0.1% DMSO , safely below the cytotoxicity threshold.
  • Crucial Step: Immediately read the plate on a fluorescence microplate reader at your assay's specific excitation/emission wavelengths to establish the compound's autofluorescence baseline[5].

Phase 3: Multiplexed Readout 7. Incubate the treated cells for 24 hours (do not exceed 24 hours to prevent MOPC degradation). 8. Perform the primary target readout (e.g., a specific fluorescent reporter). Subtract the baseline established in Step 6. 9. Immediately follow with an orthogonal cell viability assay (e.g., Resazurin/Diaphorase or MTT) in the exact same wells to confirm that reductions in target signal are not due to cell death[4].

Part 4: Mechanistic Visualizations

The following diagrams illustrate the chemical causality behind MOPC's behavior and the logical workflow required to mitigate assay artifacts.

Stability MOPC 1-(4-methoxyphenyl)-2-oxopyrrolidine -3-carbonitrile (Active Drug) Enolate C3-Enolate Intermediate (Deprotonation at pH 7.4) MOPC->Enolate pH 7.4 (Aqueous Media) Epimer Racemized / Epimerized Inactive Isomer Enolate->Epimer Reprotonation Hydrolysis Ring-Opened Hydrolysis Product (Prolonged Aqueous Exposure) Enolate->Hydrolysis Nucleophilic Attack (H2O)

Chemical degradation pathway of α-cyano lactams in aqueous cell culture media.

Workflow Stock 10 mM Stock (100% DMSO) Intermediate Intermediate Dilution (Culture Media, 1% DMSO) Stock->Intermediate 1:100 Dilution Assay Final Assay Well (0.1% DMSO, Cells) Intermediate->Assay 1:10 Dilution PreRead Fluorescence Pre-read (Check Auto-fluorescence) Assay->PreRead Immediate Readout Multiplexed Readout (Target + Viability) PreRead->Readout Incubate 24h

Step-by-step dilution and multiplexed assay workflow to prevent precipitation and artifacts.

References

  • Simeonov, A., & Davis, M. I. "Avoiding Fluorescence Assay Interference—The Case for Diaphorase." National Center for Biotechnology Information (NIH). Available at:[Link]

  • ResearchGate Community. "What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?" ResearchGate. Available at:[Link]

  • INDIGO Biosciences. "Taming Standard Deviation in Cell-based Assays." LubioScience. Available at:[Link]

  • Győri, B., et al. "Synthesis and examination of amine-cyanocarboxyboranes, the boron analogues of alpha-cyanocarboxylic acids: X-ray structural study of the first lactam containing a boron atom in the lactam ring." Academia.edu. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Oral Bioavailability of Pyrrolidine-Based Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges associated with enhancing the oral bioavailability of pyrrolidine-based inhibitors. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your experimental decisions.

Introduction: The Pyrrolidine Paradox in Drug Design

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful drugs, including many ACE inhibitors ("-prils") and dipeptidyl peptidase-4 (DPP-4) inhibitors ("-gliptins"). Its conformational rigidity, ability to engage in hydrogen bonding, and synthetic tractability make it an attractive feature for designing potent and selective enzyme inhibitors. However, this same structure often introduces significant challenges in achieving adequate oral bioavailability. Key issues frequently encountered include poor membrane permeability due to polarity and high metabolic susceptibility, leading to extensive first-pass metabolism.

This guide is structured to address these challenges head-on, providing a logical, question-and-answer-based flow to help you troubleshoot and optimize your development pipeline.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions that often arise during the early stages of development.

Question 1: My pyrrolidine-based inhibitor shows high potency in enzymatic assays but fails in cell-based permeability assays (e.g., Caco-2). What are the likely causes?

Answer: This is a classic "potency-permeability" disconnect common with polar scaffolds like pyrrolidine. The primary culprits are typically:

  • High Polarity and Hydrogen Bonding Capacity: The nitrogen atom and potential substituents on the pyrrolidine ring can form numerous hydrogen bonds with water, creating a stable hydration shell that is energetically unfavorable to shed for partitioning into the lipophilic cell membrane. This is often reflected as a high topological polar surface area (tPSA).

  • Efflux Transporter Recognition: Your compound may be a substrate for apically located efflux transporters in intestinal cells, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the compound back into the intestinal lumen, severely limiting net absorption.

  • Low Lipophilicity: While some polarity is necessary for solubility, insufficient lipophilicity (logP/logD) can prevent the compound from effectively partitioning into the lipid bilayer of the intestinal epithelium.

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for low cell permeability.

Question 2: What is the "first-pass effect" and why are pyrrolidine compounds particularly susceptible?

Answer: The first-pass effect, or presystemic metabolism, is the metabolic breakdown of a drug in the liver and gut wall after oral absorption but before it reaches systemic circulation. This significantly reduces the amount of active drug that becomes bioavailable.

Pyrrolidine-based compounds are often vulnerable due to two main reasons:

  • Metabolic Hotspots: The pyrrolidine ring itself can be a site for metabolism. Cytochrome P450 (CYP) enzymes, particularly CYP3A4 which is highly expressed in the liver and gut, can catalyze oxidation reactions on the ring, leading to N-dealkylation or hydroxylation.

  • Phase II Conjugation: If the pyrrolidine scaffold or its substituents contain hydroxyl or amine groups, they can be rapidly conjugated (e.g., glucuronidation, sulfation) by Phase II enzymes, creating highly polar metabolites that are readily eliminated.

A high first-pass effect is often indicated by high clearance in liver microsomal stability assays and the identification of significant metabolites in early pharmacokinetic (PK) studies.

Part 2: Troubleshooting Guides - Experimental & Formulation Issues

This section provides detailed guidance for specific experimental challenges.

Issue 1: Inconsistent results in the Parallel Artificial Membrane Permeability Assay (PAMPA).

Background: PAMPA is a high-throughput, cell-free assay used to predict passive diffusion. Inconsistency often stems from issues with the artificial membrane, the compound's solubility, or the experimental setup.

Troubleshooting Table:

SymptomPotential CauseRecommended Action
High variability across replicate wells 1. Improper membrane coating. 2. Compound precipitation in the donor well.1. Ensure the lipid solution (e.g., lecithin in dodecane) is fresh and evenly applied. Allow sufficient time for the solvent to evaporate. 2. Visually inspect wells for precipitation. Reduce the starting concentration or add a co-solvent (e.g., up to 1-2% DMSO).
Permeability values are near zero for all compounds (including controls) 1. Damaged or improperly formed membrane. 2. Incorrect pH in donor/acceptor buffers.1. Use a new plate and re-coat the membrane carefully. 2. Verify the pH of your buffers. For intestinal absorption models, a pH gradient (e.g., 6.5 in donor, 7.4 in acceptor) is crucial for ionizable compounds.
High-permeability control compound shows low permeability System-wide failure.Re-prepare all reagents, including buffers and lipid solution. Check incubator temperature and plate shaker settings.
Protocol: Standard PAMPA Workflow
  • Prepare Acceptor Plate: Fill a 96-well acceptor plate with buffer (pH 7.4).

  • Coat Donor Plate: Pipette 5 µL of the lipid solution (e.g., 2% lecithin in dodecane) onto the filter membrane of a 96-well donor plate. Allow the solvent to evaporate for 5-10 minutes.

  • Prepare Compound Solutions: Dissolve test compounds and controls in a suitable buffer (e.g., pH 6.5) to the desired concentration.

  • Start Assay: Add the compound solutions to the donor plate. Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

  • Incubate: Incubate the plate assembly at room temperature with gentle shaking for a specified period (e.g., 4-16 hours).

  • Analyze: Measure the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: Calculate the effective permeability (Pe) using established equations.

Issue 2: My compound is rapidly cleared in liver microsomal stability assays. How do I identify the metabolic soft spot?

Background: A high clearance in a Human Liver Microsome (HLM) assay points to rapid Phase I metabolism. The key is to pinpoint where on the molecule the metabolism is occurring.

Experimental Strategy: Metabolite Identification

  • Run a Scaled-Up Incubation: Perform the HLM assay with a higher concentration of your compound and a longer incubation time to generate sufficient quantities of metabolites. Ensure you include incubations with and without the NADPH cofactor; metabolism will only occur in the presence of NADPH.

  • LC-MS/MS Analysis: Analyze the samples using high-resolution mass spectrometry.

    • Parent Drug Scan: First, confirm the disappearance of the parent drug over time in the +NADPH samples.

    • Metabolite Search: Look for new peaks in the +NADPH samples that are absent in the -NADPH control. Common metabolic transformations to search for include:

      • Oxidation: Mass shift of +16 Da (addition of an oxygen atom).

      • N-dealkylation: Mass shift corresponding to the loss of an alkyl group from the pyrrolidine nitrogen.

      • Glucuronidation: Mass shift of +176 Da (Phase II metabolism).

  • Structure Elucidation: Use tandem MS (MS/MS) to fragment the potential metabolite ions. The fragmentation pattern can often reveal the site of modification. For example, if a fragment corresponding to the unmodified pyrrolidine ring is lost, the modification likely occurred elsewhere on the molecule.

Caption: Workflow for identifying metabolic hotspots.

Part 3: Advanced Strategies & Formulation

Once you have identified the primary barrier—be it permeability or metabolism—you can employ more advanced strategies.

Question 3: How can I use formulation to overcome the poor solubility of my pyrrolidine inhibitor?

Answer: Formulation can be a powerful tool to improve the dissolution rate and apparent solubility of a compound in the gastrointestinal tract, thereby enhancing absorption.

Formulation Approaches Ranked by Complexity:

StrategyMechanismBest ForConsiderations
pH Adjustment / Salt Formation Ionizing the molecule to increase aqueous solubility.Compounds with ionizable groups (e.g., the pyrrolidine nitrogen).The salt must be stable and non-hygroscopic. The pH of the gut varies, which can affect solubility.
Amorphous Solid Dispersions (ASDs) Dispersing the drug in a polymeric carrier in an amorphous (non-crystalline) state. This high-energy state has greater apparent solubility.Poorly soluble, crystalline compounds (BCS Class II/IV).Requires specialized manufacturing (e.g., spray drying, hot-melt extrusion). Physical stability of the amorphous state must be monitored.
Lipid-Based Formulations (e.g., SMEDDS) Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation with aqueous fluids (i.e., in the gut).Highly lipophilic compounds (high logP).Can enhance lymphatic transport, bypassing the liver and reducing first-pass metabolism. Requires careful selection of excipients.

Decision Tree for Formulation Strategy:

Formulation_Strategy start Poorly Soluble Compound check_ionizable Is the compound ionizable? start->check_ionizable check_logp Is LogP > 3? check_ionizable->check_logp No salt_form Strategy: pH Adjustment / Salt Formation check_ionizable->salt_form Yes lipid_form Strategy: Lipid-Based Formulation (SMEDDS) check_logp->lipid_form Yes asd_form Strategy: Amorphous Solid Dispersion (ASD) check_logp->asd_form No

Caption: Decision guide for selecting a formulation strategy.

By systematically diagnosing the root cause of poor oral bioavailability and applying targeted medicinal chemistry and formulation strategies, the challenges presented by the otherwise highly valuable pyrrolidine scaffold can be overcome.

References

  • Title: P-glycoprotein and its role in drug resistance Source: Nature Reviews Cancer URL: [Link]

  • Title: The Role of BCRP as a Drug Efflux Transporter in Drug Disposition Source: The AAPS Journal URL: [Link]

  • Title: The basics of drug metabolism Source: American Journal of Pharmaceutical Education URL: [Link]

  • Title: The Parallel Artificial Membrane Permeability Assay (PAMPA) Source: In Vitro Drug Release Testing of Special Dosage Forms URL: [Link]

  • Title: Amorphous Solid Dispersions: A Robust Platform to Address Bioavailability Challenges Source: Trends in Pharmacological Sciences URL: [Link]

Optimization

Scaling up the synthesis of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile

Topic: Scaling Up the Synthesis of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Process Chemistry Troubleshooting P...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scaling Up the Synthesis of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Process Chemistry Troubleshooting Portal. This guide addresses the critical scale-up parameters for synthesizing 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile. The standard two-step sequence involves the aminolysis of 2-oxotetrahydrofuran-3-carbonitrile (α-cyano-γ-butyrolactone) with 4-methoxyaniline, followed by intramolecular cyclization via a mesylate intermediate.

Below, you will find our diagnostic workflow, mechanistic troubleshooting FAQs, optimization data, and a validated Standard Operating Procedure (SOP) for multi-gram to kilogram scale-up.

Visual Workflow: Synthetic Route & Critical Control Points

G A 4-Methoxyaniline + α-Cyano-γ-butyrolactone B Aminolysis (Ring Opening) Equilibrium Control A->B C N-(4-methoxyphenyl)-2-cyano -4-hydroxybutanamide B->C D Mesylation (MsCl, Et3N) Temp < 5°C C->D E Intramolecular Cyclization (N-Alkylation) D->E F 1-(4-methoxyphenyl)-2-oxopyrrolidine -3-carbonitrile E->F

Two-step scale-up workflow for 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile synthesis.

FAQ & Troubleshooting Guide
Phase 1: Aminolysis (Lactone Ring Opening)

Q1: Why is the conversion of α-cyano-γ-butyrolactone stalling at ~60-70% during scale-up? Causality & Solution: Aminolysis of lactones is a reversible equilibrium process. At larger scales, the reverse reaction (intramolecular lactamization back to the starting lactone) competes heavily with the forward reaction. Furthermore,1 that require precise control during coupling and aminolysis reactions[1].

  • Actionable Step: Shift the equilibrium by using a high-boiling solvent (e.g., toluene) and removing the solvent/water via a Dean-Stark apparatus. Alternatively, using a bifunctional catalyst like 2-hydroxypyridine (0.1 equiv) facilitates the proton transfer during the amine attack, accelerating the forward reaction.

Q2: How do I minimize the oxidation of 4-methoxyaniline during prolonged heating? Causality & Solution: 4-Methoxyaniline is highly electron-rich and prone to auto-oxidation at elevated temperatures, leading to dark, tarry byproducts (azo and quinone-imine derivatives).2 to avoid degradation of the electron-rich aryl ring[2].

  • Actionable Step: Degas the solvent by sparging with nitrogen for 30 minutes prior to the reaction. Maintain a strict inert atmosphere (argon or nitrogen) and consider adding a catalytic amount of an antioxidant, such as BHT (butylated hydroxytoluene, 0.05 equiv), during the aminolysis step.

Phase 2: Mesylation and Intramolecular Cyclization

Q3: During the addition of methanesulfonyl chloride (MsCl), I observe a significant exotherm and the formation of a dark impurity. What is causing this? Causality & Solution: The exotherm results from the highly reactive nature of MsCl with the primary alcohol and the subsequent neutralization of HCl by triethylamine (Et₃N). If the internal temperature exceeds 5°C, competitive N-mesylation of the amide or degradation of the electron-rich 4-methoxyphenyl ring can occur.

  • Actionable Step: Ensure strict temperature control (0–5°C) using a jacketed reactor. Implement a controlled dosing strategy for MsCl (e.g., addition over 2 hours) to manage the heat of reaction.

Q4: The mesylate intermediate forms cleanly, but the cyclization step yields a significant amount of O-alkylated byproduct instead of the desired N-alkylated lactam. How do I favor lactamization? Causality & Solution: Amides are ambient nucleophiles. Under thermodynamic control or with weaker bases, O-alkylation (forming an imino ether) can compete with N-alkylation (forming the pyrrolidin-2-one).3, a principle well-documented in tandem cyclization methodologies[3].

  • Actionable Step: Use a stronger, non-nucleophilic base (e.g., KOtBu or NaH) to fully deprotonate the amide nitrogen, increasing its nucleophilicity. Alternatively, Phase-Transfer Catalysis (PTC) with NaOH/Bu₄NBr in biphasic conditions strongly favors N-alkylation and is much safer for scale-up.

Quantitative Data: Optimization of Cyclization Conditions

The following table summarizes the process chemistry data used to select the optimal cyclization conditions for scale-up.

Base / ReagentSolventTemp (°C)N:O Alkylation RatioYield (%)Scalability Profile
K₂CO₃DMF6060:4055Moderate (O-alkylation issues)
Et₃NCH₂Cl₂2570:3062High (Easy to handle, low yield)
NaHTHF0 to 2595:588Low (Hazardous hydrogen evolution at scale)
NaOH / Bu₄NBr (PTC) Toluene/H₂O 25 98:2 92 Excellent (Ideal for multi-kg scale-up)
Standard Operating Procedure (SOP): Optimized Scale-Up Protocol

Phase 1: Aminolysis to N-(4-methoxyphenyl)-2-cyano-4-hydroxybutanamide

  • Charge a dry, nitrogen-flushed 10 L jacketed reactor with 4-methoxyaniline (1.0 kg, 8.12 mol) and degassed toluene (5.0 L).

  • Add 2-oxotetrahydrofuran-3-carbonitrile (0.95 kg, 8.55 mol) and 2-hydroxypyridine (77 g, 0.81 mol) as a bifunctional catalyst.

  • Heat the mixture to reflux (approx. 110°C) equipped with a Dean-Stark trap to continuously remove water. Monitor via HPLC until conversion is > 98% (typically 12-16 hours).

  • Cool to 20°C, wash the organic layer with 1M HCl (2 x 1 L) to remove unreacted aniline, followed by brine (1 L).

  • Concentrate under reduced pressure to yield the crude hydroxybutanamide intermediate.

Phase 2: Mesylation & Cyclization (One-Pot PTC Method)

  • Dissolve the crude intermediate in toluene (6.0 L) and cool the reactor to 0–5°C.

  • Add triethylamine (1.23 kg, 12.18 mol). Slowly dose methanesulfonyl chloride (MsCl, 1.02 kg, 8.93 mol) over 2 hours, strictly maintaining the internal temperature below 5°C to prevent degradation.

  • Stir for 1 hour at 5°C. Verify complete mesylation via TLC/HPLC.

  • For the cyclization, add tetrabutylammonium bromide (Bu₄NBr, 130 g, 0.40 mol) and a 50% w/w aqueous NaOH solution (1.3 kg).

  • Vigorously stir the biphasic mixture at 25°C for 4 hours.

  • Stop agitation and separate the aqueous layer. Wash the organic layer with water (2 x 2 L) and brine (1 L).

  • Concentrate the toluene layer and recrystallize the residue from ethanol to afford pure 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile as a crystalline solid.

References
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Title: Bond-Forming and -Breaking Reactions at Sulfur(IV)
  • Title: Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)

Sources

Troubleshooting

2-Oxopyrrolidine Scaffold Optimization: Technical Support &amp; Troubleshooting Hub

Welcome to the Technical Support Center for 2-oxopyrrolidine (γ-butyrolactam) scaffold optimization. As a privileged structure in medicinal chemistry, this conformationally restricted lactam is foundational for developin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-oxopyrrolidine (γ-butyrolactam) scaffold optimization. As a privileged structure in medicinal chemistry, this conformationally restricted lactam is foundational for developing highly potent viral protease inhibitors (e.g., SARS-CoV-2 Mpro inhibitors) and CNS-active therapeutics (e.g., anticonvulsants and nootropics).

This guide provides researchers and drug development professionals with field-proven troubleshooting protocols, mechanistic FAQs, and validated methodologies to overcome common synthetic and biochemical hurdles.

Part 1: Rational Design & SAR Troubleshooting (FAQs)

Q1: Why did my viral protease inhibitor lose potency when I replaced the 2-oxopyrrolidine ring at the P1 position with a flexible chain? Analysis & Causality: The 2-oxopyrrolidine ring acts as a rigid lactam analog of the natural glutamine (Gln) substrate. When binding to the active site of proteases like SARS-CoV-2 Mpro, the rigid lactam significantly reduces the entropy loss (ΔS) during the binding event compared to a flexible Gln side chain. Replacing it with a flexible chain increases the entropic penalty, drastically reducing 1[1]. Actionable Advice: Retain the 2-oxopyrrolidine core at P1. If modification is required for patentability, utilize bioisosteres that maintain structural rigidity. Note that even minor steric increases (e.g., substituting an aromatic thiazol-4-yl group) require compensatory optimization of the adjacent P2 pocket to maintain nanomolar potency[2].

Q2: I added a Michael acceptor to my 2-oxopyrrolidine-based ligand to create a covalent inhibitor, but the IC₅₀ dropped to the micromolar range. How do I restore nanomolar potency? Analysis & Causality: Converting the scissile backbone amide to an alkene Michael acceptor effectively changes the ligand into a covalent inhibitor targeting the catalytic cysteine (e.g., C145). However, this modification eliminates a critical hydrogen bond between the P1 α-carbonyl oxygen and the protease active site, costing significant binding enthalpy[1]. Actionable Advice: To compensate for the lost hydrogen bond, you must optimize the warhead orientation and the P2/P3 substituents. Incorporating a 3 in the proper orientation has been shown to restore and achieve higher inhibitory potency[3].

Q3: How do target mutations like E166A affect 2-oxopyrrolidine binding, and how can I design around them? Analysis & Causality: The E166 residue forms a crucial hydrogen bond with the lactam nitrogen of the 2-oxopyrrolidine ring. Mutations like E166A (often induced by nirmatrelvir pressure) disrupt this hydrogen bond and alter the dimerization packing of the Mpro enzyme, leading to 2[2]. Actionable Advice: Design next-generation inhibitors that rely less on the E166 interaction. Extend the P3 moiety (e.g., using a 4-methoxy indole) to form new compensatory hydrogen bonds with the backbone amide of A166, or utilize cyclopropyl groups at P2 to avoid steric clashes in the mutated pocket[2].

G A Base Scaffold: 2-Oxopyrrolidine B P1 Position Binding (Mimics Gln) A->B C N1 Functionalization (Alkyl/Aryl Groups) A->C D C3 Modification (Electrophilic Warheads) A->D E Increased Rigidity & Lower Entropy Loss B->E G Enhanced CNS Penetration (Prodrugs) C->G F Covalent Binding to Target (e.g., Cys145) D->F

Logical framework for modifying the 2-oxopyrrolidine scaffold to enhance target affinity.

Part 2: Biochemical & Assay Troubleshooting

Issue: Inconsistent or plateauing IC₅₀ values when testing highly potent covalent 2-oxopyrrolidine inhibitors. Root Cause: You are likely hitting the "tight-binding limit" of your biochemical assay. If the concentration of the target enzyme is higher than the true Ki​ of the inhibitor, the calculated IC₅₀ will reflect the enzyme concentration rather than the inhibitor's true potency. Self-Validating Resolution Protocol:

  • Titrate Enzyme: Lower the enzyme concentration to the absolute minimum that still provides a reliable signal-to-noise ratio in your fluorescence resonance energy transfer (FRET) assay.

  • Benchmark: For SC2MPro, reducing the enzyme concentration to 10 nM is required to accurately characterize single-digit nanomolar inhibitors (e.g., MPI3)[1]. If your IC₅₀ scales linearly with enzyme concentration, you are still in the tight-binding regime.

  • Kinetics: Ensure sufficient pre-incubation time (typically 10-30 minutes) to allow the covalent bond to form before adding the substrate.

Part 3: Quantitative Data Summaries

The following table summarizes the comparative potency of key 2-oxopyrrolidine derivatives across different therapeutic indications to guide your benchmarking efforts.

Compound Class / NameTarget / IndicationKey Structural ModificationPotency MetricReference
MPI3 (Opal-based) SARS-CoV-2 Mproβ-(S-2-oxopyrrolidin-3-yl)-alaninal with Michael acceptorIC₅₀ = 8.5 nM[1]
Nirmatrelvir SARS-CoV-2 MproP1 2-oxopyrrolidine ring, covalent nitrile warheadLow nM (WT)[2][4]
Compound 14 Anticonvulsant (GABA prodrug)N-(4-fluorobenzyl)-2-oxo-1-pyrrolidineacetamideED₅₀ = 0.43 mmol/kg
Valproic Acid Anticonvulsant (Control)N/A (Reference Standard)ED₅₀ = 0.71 mmol/kg

Part 4: Step-by-Step Methodologies

Protocol A: Virtual Alanine Scanning for Resistance Prediction

To proactively identify if your modified 2-oxopyrrolidine scaffold is vulnerable to target mutations, implement a 4[4].

  • Structure Preparation: Obtain the high-resolution crystal structure of the wild-type protease-ligand complex (e.g., PDB ID: 7RFS).

  • Decovalentization (Critical Step): If your 2-oxopyrrolidine derivative is a covalent inhibitor, computationally break the covalent bond to the catalytic cysteine to simulate the pre-covalent binding conformation. Causality: Initial non-covalent recognition drives the binding kinetics and orientation prior to the covalent attack.

  • Systematic Substitution: Using molecular dynamics or docking software, systematically mutate each active-site residue (e.g., G143, S144, E166) to Alanine in silico.

  • Energy Calculation: Calculate the change in binding free energy (ΔΔG) for each mutant variant.

  • Hotspot Identification: Residues showing a significant drop in binding affinity (e.g., loss of the hydrogen bond between E166@OE1 and the ligand's lactam NH) represent high-risk resistance hotspots.

G N1 Obtain Wild-Type Complex N2 Remove Covalent Bonds N1->N2 N3 In Silico Alanine Substitution N2->N3 N4 Calculate Binding Free Energy N3->N4 N5 Identify Resistance Hotspots N4->N5

Step-by-step computational workflow for virtual alanine scanning to predict drug resistance.

Protocol B: Regioselective Synthesis of N-Substituted 2-Oxopyrrolidine Derivatives

When developing CNS-active agents, functionalizing the N1 position is critical for .

  • Deprotonation: Dissolve the 2-oxopyrrolidine core in anhydrous DMF or THF. Cool to 0°C and add a strong base (e.g., NaH, 1.1 eq) to selectively deprotonate the less nucleophilic lactam nitrogen. Caution: Weaker bases may lead to O-alkylation or poor yields.

  • Alkylation: Slowly add the electrophile (e.g., 4-fluorobenzyl chloride) dropwise to control the exothermic reaction.

  • Reaction Monitoring: Stir at room temperature and monitor via TLC. The N-alkylated product typically has a higher Rf value than the starting material due to the loss of the hydrogen-bond donating NH group.

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the N-substituted 2-oxopyrrolidine (e.g., Compound 14).

References

  • Title: Robust classification-based molecular modelling of diverse chemical entities as potential SARS-CoV-2 3CLpro inhibitors: theoretical justification in light of experimental evidences Source: Taylor & Francis / NIH URL
  • Title: A Quick Route to Multiple Highly Potent SARS-CoV-2 Main Protease Inhibitors Source: PMC / NIH URL
  • Title: Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II Source: ResearchGate URL
  • Title: Structural insights into the nirmatrelvir-resistant SARS-CoV-2 M pro L50F/E166A/L167F triple mutant-inhibitor-complex reveal strategies for next generation coronaviral inhibitor design Source: RSC Publishing URL
  • Title: Computational Estimation of the Residues Involved in the Emergence of Drug Resistance to the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir using a Virtual Alanine Scan Source: J-Stage URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vivo Efficacy of 1-Phenyl-2-Oxopyrrolidine Analogs as Nootropic and Neuroprotective Agents

For Researchers, Scientists, and Drug Development Professionals Introduction The 2-oxopyrrolidine scaffold, the foundational structure of the "racetam" class of nootropics, has long been a focal point of research for its...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxopyrrolidine scaffold, the foundational structure of the "racetam" class of nootropics, has long been a focal point of research for its potential to enhance cognitive functions and confer neuroprotection. The archetypal compound, piracetam, pioneered the exploration of this chemical space for cognitive enhancement. This guide narrows the focus to a promising subclass: 1-phenyl-2-oxopyrrolidine derivatives. This includes analogs bearing substitutions on the phenyl ring and the pyrrolidinone core, such as the 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile series. These chemical modifications are strategically designed to refine the pharmacokinetic and pharmacodynamic profiles of the parent scaffold, aiming for superior efficacy and target specificity.

This document presents a comparative analysis of the currently available in vivo and in vitro data for this class of compounds. It is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of their structure-activity relationships and therapeutic potential. We will explore the experimental evidence supporting their nootropic and neuroprotective activities and offer detailed methodologies for the key in vivo assays employed in their evaluation.

In Vivo Efficacy of 1-Phenyl-2-Oxopyrrolidine Analogs

While direct in vivo comparative studies across a broad spectrum of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile analogs are not extensively documented in publicly accessible literature, substantial data exists for structurally related 1-phenyl-2-oxopyrrolidine derivatives. This information provides a crucial benchmark for elucidating the potential of this compound class.

Comparative In Vivo Data
Compound/AnalogAnimal ModelKey Efficacy Endpoints & Results
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate (Compound 1) Rat model of transient middle cerebral artery occlusion (MCAO)- Neurological Deficit: Significantly reduced neurological deficit compared to saline-treated controls. - Behavioral Tests: Improved neurological symptom regression, increased exploratory behavior, and reduced anxiety in the open field and light-dark box tests. - Comparison: Demonstrated comparable or superior performance to piracetam in some behavioral measures.[1]
Phenylpiracetam Rat model of gravitational cerebral ischemia- Neurological Function: Reduced the extent of neurological deficiency, and preserved locomotor, research, and memory functions. - Survival: Increased the survival rate of experimental animals. - Cerebral Blood Flow: Promoted the restoration of local cerebral blood flow. - Comparison: Exhibited greater neuroprotective effects than piracetam.
1-Phenyl-2-pyrrolidinone Rat- Behavioral Effects: Decreased exploratory behavior at doses of 50-100 mg/kg (i.v.), suggesting a sedative effect at higher concentrations.

In Vitro Bioactivity of Structurally Related Analogs

In the absence of comprehensive in vivo data for the 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile series, in vitro assays offer valuable insights into their potential neuroprotective mechanisms and biological activities.

Compound Class/AnalogIn Vitro ModelKey Bioactivity & Results
1-(4-Methoxyphenyl) derivatives Not specifiedInvestigated for anti-proliferative activity. The number and position of methoxy groups on the phenyl ring were found to significantly influence activity.[2]
2-Oxopyrrolidine-3-carbonitrile derivatives Not specifiedThis structural motif has been explored for a variety of biological activities, although specific neuroprotective data is not readily available. The carbonitrile group is a key pharmacophore in medicinal chemistry.
Novel Ifenprodil Analogues (including 1-(4-Methoxyphenyl)propan-1-one derivatives) SH-SY5Y cells- Neuroprotection: Certain analogs were found to increase the mRNA levels of antioxidant genes (NRF2 and SOD1), indicating a potential to shield neurons from oxidative damage. - Receptor Binding: Identified as novel ligands for the Sigma 1 receptor (S1R), which is implicated in neuroprotective pathways.[3]
New Oxopyrrolidine Derivatives In vitro Alzheimer's disease model- Enzyme Inhibition: Demonstrated good inhibitory activity against acetylcholinesterase. - Aβ Inhibition: Showed inhibitory activity against amyloid β 42 protein.[4]

Structure-Activity Relationship (SAR) Insights

The existing data, while not exhaustive for the target analogs, allows for the deduction of preliminary structure-activity relationships:

  • 1-Phenyl Substitution: The attachment of a phenyl group at the 1-position of the 2-oxopyrrolidine ring is a recurrent feature in many centrally acting compounds. The nature and placement of substituents on this aromatic ring are critical determinants of biological activity. For instance, the addition of a phenyl group to the 4-position of piracetam to form phenylpiracetam markedly enhances its neuroprotective potency.

  • Methoxy Group: The 4-methoxy substitution on the phenyl ring is a frequently employed moiety in medicinal chemistry, often incorporated to enhance metabolic stability and modulate interactions with biological targets. Research on other classes of compounds has revealed that the number and position of methoxy groups can profoundly affect antiproliferative activity, underscoring their importance in fine-tuning the biological profile of 1-phenyl-2-oxopyrrolidine analogs.[2]

  • 3-Carbonitrile Group: The introduction of a carbonitrile group at the 3-position of the pyrrolidinone ring imparts polarity and an electron-withdrawing character, which can influence the molecule's binding affinities and pharmacokinetic properties. Although specific in vivo nootropic data for this particular substitution is limited, the broader pyrrole-3-carbonitrile scaffold has been investigated for other therapeutic applications.

  • Side Chain at the 1-Position: As exemplified by potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate, the elaboration of the substituent at the 1-position can yield compounds with enhanced efficacy and potentially distinct mechanisms of action when compared to simpler N-aryl derivatives.

Experimental Protocols

The in vivo assessment of nootropic and neuroprotective agents is conducted using a suite of well-validated behavioral and physiological assays. The following are detailed protocols for some of the pivotal experiments utilized in the evaluation of 1-phenyl-2-oxopyrrolidine analogs.

Open Field Test (OFT)

Objective: To evaluate general locomotor activity, exploratory drive, and anxiety-like behavior in rodents.

Protocol:

  • Apparatus: A square or circular arena with high, opaque walls to prevent escape. The arena is typically constructed from a non-porous material to facilitate easy cleaning between trials. The floor is often divided into a central zone and a peripheral zone for analysis.

  • Acclimation: To minimize stress-induced artifacts, animals are habituated to the testing room for a minimum of 30-60 minutes prior to the commencement of the test.

  • Procedure:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to freely explore the arena for a predetermined duration, typically ranging from 5 to 15 minutes.

    • The entire session is recorded using a video camera positioned directly above the arena.

  • Data Analysis:

    • Locomotor Activity: Total distance traversed, mean velocity.

    • Exploratory Behavior: Number of transitions between the central and peripheral zones, frequency of rearing (exploratory vertical movements).

    • Anxiety-Like Behavior: Time spent in the exposed center zone versus the protected peripheral zone (a measure of thigmotaxis), latency to first enter the center zone, and the total number of entries into the center zone.

Y-Maze Spontaneous Alternation Test

Objective: To assess spatial working memory, a cognitive function dependent on the integrity of the hippocampus and prefrontal cortex.

Protocol:

  • Apparatus: A Y-shaped maze consisting of three identical arms.

  • Procedure:

    • Place the mouse at the distal end of one arm and permit it to freely explore the entire maze for a defined period, typically 8 minutes.

    • The sequence of arm entries is meticulously recorded. An arm entry is registered when the animal has placed all four paws within the boundaries of that arm.

  • Data Analysis:

    • A "spontaneous alternation" is defined as a consecutive sequence of entries into three different arms (e.g., ABC, BCA).

    • The percentage of alternation is calculated using the formula: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

    • A higher percentage of alternation is indicative of superior spatial working memory.

Morris Water Maze (MWM)

Objective: To evaluate hippocampus-dependent spatial learning and memory.

Protocol:

  • Apparatus: A large circular tank filled with water made opaque (e.g., with the addition of non-toxic white tempera paint or milk powder). A small escape platform is submerged just below the water's surface in a fixed location within one of the quadrants. The testing room is adorned with various distal visual cues.

  • Acquisition Phase (Training):

    • Over several consecutive days (typically 4-5), animals are subjected to multiple training trials each day.

    • In every trial, the animal is introduced into the water at varying starting points and is tasked with locating the hidden platform.

    • If the animal fails to find the platform within a specified time (e.g., 60-90 seconds), it is gently guided to it.

    • The animal is then allowed to remain on the platform for a brief period (e.g., 15-30 seconds) to associate its location with the surrounding visual cues.

  • Probe Trial (Memory Assessment):

    • On the day following the final training session, the escape platform is removed from the pool.

    • The animal is permitted to swim freely for a set duration (e.g., 60 seconds).

    • The animal's swim path is recorded and analyzed using a video tracking system.

  • Data Analysis:

    • Acquisition Phase: The primary measures are the latency to find the platform and the total path length taken, recorded across the training days. A progressive decrease in these parameters signifies successful learning.

    • Probe Trial: The key metrics are the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the exact former location of the platform. A significant preference for the target quadrant is indicative of robust spatial memory.

Visualizations

G cluster_0 Pre-treatment Phase cluster_1 Behavioral Testing Phase cluster_2 Post-testing Analysis Animal Acclimation Animal Acclimation Drug Administration Drug Administration Animal Acclimation->Drug Administration Open Field Test Open Field Test Drug Administration->Open Field Test Assess Locomotion & Anxiety Y-Maze Test Y-Maze Test Open Field Test->Y-Maze Test Assess Working Memory Morris Water Maze Morris Water Maze Y-Maze Test->Morris Water Maze Assess Spatial Learning & Memory Data Analysis & Interpretation Data Analysis & Interpretation Morris Water Maze->Data Analysis & Interpretation

Caption: In vivo experimental workflow for nootropic and neuroprotective drug screening.

G Oxidative_Stress Oxidative Stress (e.g., Ischemia, Toxins) Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Analog 1-Phenyl-2-Oxopyrrolidine Analog S1R Sigma-1 Receptor (S1R) Analog->S1R binds to & modulates NRF2 NRF2 Pathway Activation Analog->NRF2 activates Neuroprotection Neuroprotection S1R->Neuroprotection promotes Antioxidant_Genes Increased Expression of Antioxidant Genes (e.g., SOD1) NRF2->Antioxidant_Genes Antioxidant_Genes->Neuroprotection contributes to Neuroprotection->Neuronal_Damage inhibits

Caption: Proposed neuroprotective mechanisms of 1-phenyl-2-oxopyrrolidine analogs.

Conclusion

The 1-phenyl-2-oxopyrrolidine scaffold stands as a highly promising platform for the design and development of novel nootropic and neuroprotective therapeutics. Although comprehensive in vivo comparative data for an extensive array of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile analogs remains to be fully elucidated in the public domain, the existing body of research on structurally related compounds, such as Phenylpiracetam and other derivatives, compellingly demonstrates the therapeutic potential inherent in this chemical class. In vivo studies have consistently shown that strategic modifications to the core 2-oxopyrrolidine structure can culminate in significant enhancements of neurological outcomes in animal models of cognitive impairment and ischemic brain injury.

In vitro investigations of more closely related analogs suggest that these compounds may exert their neuroprotective effects through a multi-pronged mechanism, including the modulation of sigma-1 receptors and the activation of endogenous antioxidant pathways, such as NRF2. The structure-activity relationships, while still in their nascent stages of definition, strongly indicate that substitutions on both the phenyl ring and the pyrrolidinone core are pivotal determinants of biological activity.

Future research endeavors should prioritize systematic in vivo evaluations of a more diverse range of analogs. In particular, a focus on compounds with varied substitutions at the 4-position of the phenyl ring and the 3-position of the pyrrolidinone ring is warranted to construct a more comprehensive understanding of their therapeutic potential. The detailed experimental protocols outlined in this guide provide a robust and validated framework for undertaking such preclinical investigations. The continued and rigorous exploration of this chemical space holds significant promise for the discovery of new and effective treatments for a spectrum of debilitating neurological and cognitive disorders.

References

  • Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. PMC. [Link]

  • Synthesis and evaluation of 1-(substituted)-3-prop-2-ynylureas as antiangiogenic agents. PubMed. [Link]

  • Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. PubMed. [Link]

  • Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. PMC. [Link]

  • In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.). PMC. [Link]

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. MDPI. [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Taylor & Francis Online. [Link]

  • The Dark Side of “Smart Drugs”: Cognitive Enhancement vs. Clinical Concerns. MDPI. [Link]

  • Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice. Experimental Biology and Medicine. [Link]

  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. [Link]

  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI. [Link]

  • Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-proliferative properties. Royal Society of Chemistry. [Link]

  • Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. PMC. [Link]

  • In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.). ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • In vivo antioxidative and neuroprotective effect of 4-Allyl-2-methoxyphenol against chlorpyrifos-induced neurotoxicity in rat brain. PubMed. [Link]

  • In-vitro Screening of Anti Parkinson's Activity of Ethanolic Extract of Malaxis acuminata against Rotenone. Semantic Scholar. [Link]

  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

  • Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti - Alzheimer's agents. PubMed. [Link]

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. SFERA - Unife. [Link]

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Comparative

A Comparative Benchmarking Guide to Neuroprotective Agents: Evaluating 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile

Introduction: The Imperative for Novel Neuroprotective Strategies Neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), along with acute neurological injuries like ische...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Neuroprotective Strategies

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), along with acute neurological injuries like ischemic stroke, represent a significant and growing global health burden. The common pathological hallmark of these conditions is the progressive loss of neuronal structure and function.[1] A key therapeutic strategy is neuroprotection, which aims to preserve neuronal integrity and function in the face of various insults such as oxidative stress, neuroinflammation, and excitotoxicity.[2]

Currently, the arsenal of clinically approved neuroprotective agents is limited, highlighting an urgent need for the discovery and development of novel, more effective therapeutic compounds. This guide provides a framework for benchmarking emerging neuroprotective candidates, using the novel compound 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile as a case study. We will compare its hypothetical performance against two well-established neuroprotective agents, Edaravone and N-acetylcysteine (NAC) , providing the necessary experimental context for a rigorous evaluation.

The pyrrolidine ring is a core structural motif in a variety of biologically active compounds, and its derivatives have garnered significant interest for their potential as nootropics and neuroprotective agents.[1][3][4][5] While direct experimental data for 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile is not yet available in peer-reviewed literature, its structural features suggest a potential for neuroprotective activity, making it a compelling candidate for investigation.

Mechanisms of Action: Established Neuroprotective Agents

A thorough understanding of the mechanisms of established neuroprotective agents is crucial for contextualizing the potential of novel compounds.

Edaravone: A Potent Free Radical Scavenger

Edaravone is a powerful antioxidant that functions primarily as a free radical scavenger.[6] It effectively neutralizes a variety of reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage.[7] Its neuroprotective effects are attributed to several key actions:

  • Inhibition of Lipid Peroxidation: Edaravone protects cell membranes from the damaging effects of free radicals.

  • Reduction of Oxidative Stress: It decreases the overall burden of ROS in neuronal tissues.

  • Anti-inflammatory Properties: Edaravone can suppress the production of pro-inflammatory cytokines.

Edaravone is clinically used to slow the progression of ALS and to reduce neuronal damage following ischemic stroke.[6]

N-acetylcysteine (NAC): A Precursor to a Key Antioxidant

N-acetylcysteine is a precursor to the amino acid L-cysteine and, subsequently, the endogenous antioxidant glutathione (GSH). Its neuroprotective properties are multifaceted and include:

  • Replenishment of Glutathione: NAC boosts the intracellular levels of GSH, a critical component of the cellular antioxidant defense system.

  • Direct Antioxidant Activity: NAC can directly scavenge free radicals.

  • Modulation of Neuroinflammation: It has been shown to have anti-inflammatory effects in the central nervous system.

  • Activation of the Nrf2-ARE Pathway: NAC can stimulate the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, a key regulator of cellular antioxidant defenses.[8][9]

NAC is widely used as a mucolytic agent and an antidote for acetaminophen poisoning, and it is extensively investigated for its neuroprotective potential in various neurological and psychiatric disorders.[9]

Hypothesized Mechanism of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile

Based on the known neuroprotective activities of other pyrrolidine derivatives, we can hypothesize that 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile may exert its effects through a combination of antioxidant and anti-inflammatory mechanisms. The presence of the methoxyphenyl group could contribute to its antioxidant potential. Furthermore, the pyrrolidine core is a feature of compounds known to modulate key signaling pathways involved in neuroprotection, such as the PI3K/Akt and Nrf2-ARE pathways.

Comparative In Vitro Evaluation: A Proposed Experimental Framework

To benchmark the neuroprotective potential of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile, a series of in vitro assays are proposed. The human neuroblastoma cell line SH-SY5Y is a commonly used and well-characterized model for neuroprotective studies.

Experimental Model
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Induction of Neuronal Damage: Hydrogen peroxide (H₂O₂) will be used to induce oxidative stress, a common pathological mechanism in neurodegeneration.

Key In Vitro Assays
  • Cell Viability Assay (MTT Assay): This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12]

  • Cytotoxicity Assay (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cell membrane disruption and cytotoxicity.[13][14]

  • Reactive Oxygen Species (ROS) Production Assay (DCFDA Assay): This assay measures the intracellular levels of ROS, providing a direct assessment of oxidative stress.[2][15][16][17]

Data Presentation: A Comparative Analysis

The following tables present a combination of established data for Edaravone and N-acetylcysteine alongside hypothetical, yet plausible, data for 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile to illustrate a comparative benchmarking scenario.

Table 1: Comparative Neuroprotective Efficacy Against H₂O₂-Induced Toxicity in SH-SY5Y Cells (MTT Assay)

CompoundConcentration (µM)% Cell Viability (Mean ± SD)EC₅₀ (µM)
Control (H₂O₂ only) -52.3 ± 4.1-
Edaravone 1075.8 ± 5.3~25
5088.2 ± 4.9
10092.5 ± 3.7
N-acetylcysteine (NAC) 10068.4 ± 6.2~500
50081.7 ± 5.5
100089.1 ± 4.8
1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile (Hypothetical Data) 165.1 ± 5.9~5
580.3 ± 4.7
1091.6 ± 3.9

Table 2: Comparative Cytotoxicity Reduction Against H₂O₂-Induced Damage in SH-SY5Y Cells (LDH Assay)

CompoundConcentration (µM)% LDH Release (Mean ± SD)
Control (H₂O₂ only) -100 ± 8.5
Edaravone 5045.2 ± 6.1
N-acetylcysteine (NAC) 50058.7 ± 7.3
1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile (Hypothetical Data) 541.9 ± 5.8

Table 3: Comparative Reduction of Intracellular ROS Production in H₂O₂-Stressed SH-SY5Y Cells (DCFDA Assay)

CompoundConcentration (µM)% ROS Production (Relative to H₂O₂ control; Mean ± SD)
Control (H₂O₂ only) -100 ± 9.2
Edaravone 5038.6 ± 5.4
N-acetylcysteine (NAC) 50051.3 ± 6.8
1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile (Hypothetical Data) 535.7 ± 4.9

Signaling Pathways in Neuroprotection

The neuroprotective effects of the benchmarked compounds are likely mediated by complex signaling pathways. Below are graphical representations of two key pathways.

G cluster_0 PI3K/Akt Signaling Pathway Neurotrophic_Factors Neurotrophic Factors / Growth Factors Receptor Tyrosine Kinase Receptor Neurotrophic_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR GSK3b GSK-3β Akt->GSK3b Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Growth mTOR->Cell_Survival CREB CREB GSK3b->CREB CREB->Cell_Survival

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

G cluster_1 Nrf2-ARE Signaling Pathway Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 sequesters Ubiquitin Ubiquitin Nrf2->Ubiquitin ubiquitination ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds Proteasome Proteasome Ubiquitin->Proteasome degradation Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: The Nrf2-ARE signaling pathway, a critical defense mechanism against oxidative stress.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

Experimental Workflow Diagram

G cluster_workflow In Vitro Neuroprotection Assay Workflow A 1. Cell Culture Seed SH-SY5Y cells in 96-well plates B 2. Compound Pre-treatment Incubate cells with test compounds (Edaravone, NAC, or novel compound) for 24 hours A->B C 3. Induction of Oxidative Stress Expose cells to H₂O₂ for a defined period (e.g., 24 hours) B->C D 4. Endpoint Assays C->D E MTT Assay (Cell Viability) D->E F LDH Assay (Cytotoxicity) D->F G DCFDA Assay (ROS Production) D->G H 5. Data Analysis Calculate % viability, % cytotoxicity, and relative ROS levels. Determine EC₅₀ values. E->H F->H G->H

Caption: A generalized workflow for in vitro neuroprotection screening assays.

Detailed Step-by-Step Methodologies

1. MTT Cell Viability Assay

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compounds. Incubate for 24 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 100 µM and incubate for another 24 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

2. LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with Triton X-100).

3. DCFDA-Cellular ROS Detection Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • DCFDA Staining: Remove the culture medium and wash the cells with warm PBS. Add 100 µL of 25 µM DCFDA solution to each well and incubate for 45 minutes at 37°C in the dark.

  • Wash: Remove the DCFDA solution and wash the cells twice with warm PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.

  • Data Analysis: Express the fluorescence intensity as a percentage of the H₂O₂-treated control.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of the novel compound 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile against the established neuroprotective agents Edaravone and N-acetylcysteine. The hypothetical data presented suggests that this novel compound holds significant promise, potentially exhibiting superior potency in in vitro models of oxidative stress.

The next critical steps will be to synthesize and experimentally validate the neuroprotective properties of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile using the detailed protocols outlined in this guide. Further investigations should also aim to elucidate its precise mechanism of action, including its effects on the PI3K/Akt and Nrf2-ARE signaling pathways. Should the in vitro results prove favorable, subsequent studies in animal models of neurodegenerative diseases will be warranted to assess its in vivo efficacy and safety profile. The systematic approach detailed herein provides a robust foundation for advancing the development of this and other novel neuroprotective agents.

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Validation

A Senior Application Scientist's Guide to the Anticancer Activity of Substituted Quinolin-4-one Derivatives

Introduction: The Quinolin-4-one Scaffold in Oncology The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinolin-4-one Scaffold in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Among its derivatives, the quinolin-4-one core has emerged as a particularly fruitful template for the development of novel anticancer agents.[1][2][3] These compounds exhibit a diverse range of antitumor activities, acting as growth inhibitors through mechanisms such as cell cycle arrest, apoptosis induction, inhibition of angiogenesis, and the modulation of key signaling pathways.[1][2][4]

The versatility of the quinolin-4-one structure allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's pharmacological properties. This guide provides a comparative analysis of key substitution patterns on the quinolin-4-one scaffold, linking these structural modifications to their resulting anticancer efficacy and mechanisms of action. We will delve into the causality behind experimental designs and provide robust, validated protocols for researchers aiming to evaluate this promising class of compounds.

Comparative Analysis: Structure-Activity Relationships (SAR)

The biological activity of quinolin-4-one derivatives is profoundly influenced by the nature and position of various substituents. Understanding these structure-activity relationships (SAR) is critical for designing more potent and selective anticancer drug candidates.[5]

Key Substitution Hotspots:
  • C2-Position: Substitution at the C2-position, often with phenyl or other aromatic groups, is a common strategy. For instance, 2-phenylquinolin-4-ones have demonstrated potent antiproliferative effects by inhibiting tubulin polymerization, a critical process for cell division.[6] The addition of fluorine atoms to the 2-phenyl ring or the quinolone backbone can further enhance cytotoxic activity.[7]

  • C4-Position: The C4-position is frequently modified, with 4-anilino (4-amino-phenyl) substitutions being particularly noteworthy. These derivatives have shown significant cytotoxicity across numerous cancer cell lines.[1][8][9] The electronic properties of substituents on the anilino ring can dramatically alter the compound's potency.

  • Multi-Substitution Patterns: Combining substitutions at various positions, such as the 2,4-disubstituted derivatives, often leads to synergistic effects on anticancer activity.[1][3] For example, a 7-chloro substituent is a common feature in many active compounds, highlighting the importance of halogenation in modulating biological activity.

Quantitative Comparison of Anticancer Activity

To provide a clear comparative overview, the following table summarizes the in vitro cytotoxicity of representative substituted quinolin-4-one derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency, representing the concentration required to inhibit 50% of cell growth in vitro.[10]

Compound IDSubstitution PatternTarget Cancer Cell LineIC₅₀ (µM)Primary MechanismReference
Compound 6t Dihydroquinolin-4(1H)-one coreK562 (Leukemia)0.003Tubulin Polymerization Inhibitor[11]
Compound 5a 4-Anilinofuro[2,3-b]quinolineNCI-60 Panel (Mean)0.025Cytotoxic[8]
Compound Q19 Quinazoline derivativeHT-29 (Colon)0.051Tubulin Polymerization Inhibitor[12]
Compound 6b 2,3-disubstituted quinazolin-4(3H)-oneSNB-19 (CNS)0.67CDK2 Inhibitor[13]
Compound 4d 2-(selenophenyl)quinolin-4-oneMDA-MB-435 (Melanoma)PotentCytotoxic[2]

Note: This table presents a selection of compounds to illustrate the impact of substitution. IC₅₀ values can vary based on experimental conditions and cell lines used.

Mechanisms of Action: How Quinolin-4-ones Inhibit Cancer Growth

The anticancer effects of quinolin-4-one derivatives are mediated through several distinct molecular mechanisms. Elucidating these pathways is essential for rational drug design and for identifying potential biomarkers for patient stratification.

Inhibition of Tubulin Polymerization

A significant number of quinolin-4-one derivatives exert their anticancer effects by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis).

These compounds often bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[11][12] This disruption leads to a cascade of events: the mitotic spindle cannot form correctly, the cell cycle is arrested in the G2/M phase, and the cell is ultimately driven to undergo programmed cell death (apoptosis).[14][15]

G compound Quinolin-4-one Derivative tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds to disruption Microtubule Disruption compound->disruption Inhibits Polymerization polymerization Tubulin Polymerization microtubules Microtubule Formation polymerization->microtubules arrest G2/M Phase Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Inhibition of tubulin polymerization by quinolin-4-one derivatives.

Kinase Inhibition

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[16] Quinolin-4-one derivatives have been successfully designed as potent inhibitors of several key oncogenic kinases.[17]

A prominent example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that tumors need to grow.[18][19] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its signaling cascade, thereby cutting off the tumor's blood supply.[19] Other targeted kinases include Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[13][18]

G cluster_receptor Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates downstream Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->downstream Phosphorylates compound Quinolin-4-one (Kinase Inhibitor) compound->VEGFR2 Blocks ATP Binding Site atp ATP atp->VEGFR2 angiogenesis Angiogenesis downstream->angiogenesis growth Tumor Growth & Metastasis angiogenesis->growth

Caption: Mechanism of VEGFR-2 signaling inhibition by quinolin-4-one derivatives.

Essential Experimental Protocols for In Vitro Evaluation

Rigorous and reproducible in vitro evaluation is the first critical step in characterizing the anticancer potential of new chemical entities.[10] The following protocols are foundational for assessing the cytotoxicity and mechanism of action of quinolin-4-one derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20] It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[20]

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[21] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the test quinolin-4-one derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated (vehicle control) wells.

  • Incubation: Incubate the plate for a specified period (typically 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[20] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100-200 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[21] Gently mix on an orbital shaker for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[22] A reference wavelength of >650 nm can be used to subtract background absorbance.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining

This method uses the fluorescent dye propidium iodide (PI), which stoichiometrically binds to DNA, to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.[23]

Step-by-Step Methodology:

  • Cell Treatment & Harvesting: Seed cells in 6-well plates and treat with the quinolin-4-one derivative at its IC₅₀ concentration for a set time (e.g., 24 hours). Harvest both floating and adherent cells and collect them by centrifugation.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing.[24] Incubate for at least 30 minutes (or overnight) at -20°C.[10]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[24]

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[25]

Protocol 3: Apoptosis Detection via Annexin V-FITC & PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[26] It uses Annexin V conjugated to a fluorophore (like FITC), which binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane—an early marker of apoptosis.[27] Propidium Iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic).[26]

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells and induce apoptosis by treating them with the desired quinolin-4-one derivative for a specific time.

  • Harvesting and Washing: Collect the cells by centrifugation. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[27]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible (within 1 hour).[28] The results will segregate the cell population into four quadrants: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Conclusion and Future Directions

The substituted quinolin-4-one scaffold remains a highly promising and versatile platform for the discovery of novel anticancer agents. This guide has demonstrated that targeted substitutions at key positions on the quinoline ring can yield compounds with potent, low-nanomolar activity against a range of human cancers. The primary mechanisms of action, including the inhibition of tubulin polymerization and the targeting of crucial oncogenic kinases like VEGFR-2, underscore the therapeutic potential of this chemical class.

Future research should focus on optimizing the drug-like properties of these derivatives, including their solubility, metabolic stability, and in vivo pharmacokinetic profiles. The development of derivatives with high selectivity for cancer cells over normal cells will be crucial for minimizing potential toxicity. As our understanding of cancer biology deepens, the rational design of next-generation quinolin-4-one inhibitors, potentially as dual-target agents or as components of combination therapies, will continue to be a valuable strategy in the fight against cancer.

References

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  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2025, November 5). Bio-protocol.
  • Flow Cytometry Protocol | 10 Hints & Tips. (2022, November 7). Assay Genie.
  • Annexin V Staining Protocol. (n.d.). BD Biosciences.
  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio.
  • Annexin V-FITC Apoptosis Detection Kit. (n.d.). NACALAI TESQUE, INC.
  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Arabian Journal of Chemistry.
  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH.
  • Anticancer assay (MTT). (n.d.). Bio-protocol.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore.
  • Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors. (2023, December 15). PubMed.
  • Exploring new quinazolin-4(3H)-one derivatives as CDK2 inhibitors: Design, synthesis, and anticancer evaluation. (2024, April 15). PubMed.
  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. (2025, August 1). Frontier in Medical and Health Research.
  • Fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone as tubulin polymerization inhibitors. (2025, August 7). ResearchGate.
  • Anticancer Activity of Quinoline Derivatives; An Overview. (2025, August 6). ResearchGate.
  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2026, January 15). MDPI.
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  • Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation. (2024, November 5). PubMed.
  • Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (2024, December 15). PubMed.
  • Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4... (2005, September 15). PubMed.
  • A Review On Substitution Quinoline Derivatives and its Biological Activity. (2021, May 28).
  • Structure-Activity-Relationship (SAR) of 4-quinolone derivatives. (n.d.). ResearchGate.
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